Lys-D-Pro-Thr
Description
Properties
IUPAC Name |
(2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGFVTREOLYCPF-KXNHARMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H]1CCCN1C(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80922251 | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117027-34-6 | |
| Record name | Interleukin 1beta (193-195) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117027346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80922251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LYSYL-D-PROLYLTHREONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VU41E2PRZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Immunomodulatory Mechanism of Lys-D-Pro-Thr: A Technical Guide
For Immediate Release
This document provides an in-depth analysis of the molecular mechanism of action of the tripeptide Lys-D-Pro-Thr (KdPT). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of immunomodulatory peptides. This guide details the signaling pathways affected by this compound, presents quantitative data on its activity, and outlines the key experimental protocols used to elucidate its function.
Executive Summary
This compound is a synthetic tripeptide analogous to the C-terminal fragment (residues 193-195) of human interleukin-1β (IL-1β). It functions as a potent anti-inflammatory agent by inhibiting the downstream effects of IL-1β, a key cytokine in inflammatory processes. The primary mechanism of action of this compound is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Additionally, it mitigates inflammatory responses by reducing the intracellular accumulation of reactive oxygen species (ROS). A key characteristic of this compound is that it does not bind to melanocortin-1 receptors (MC-1R), distinguishing its anti-inflammatory effects from those of its parent molecule, α-melanocyte-stimulating hormone.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The canonical inflammatory pathway initiated by IL-1β involves the activation of the transcription factor NF-κB. Under basal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα (inhibitor of kappa B alpha). Upon stimulation of the IL-1 receptor (IL-1R) by IL-1β, a signaling cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing its p65 subunit to translocate into the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes, such as those for IL-6 and IL-8.
This compound exerts its anti-inflammatory effects by intervening in this pathway. It effectively decreases the IL-1β-mediated degradation of IκBα.[1][2] By stabilizing the IκBα protein, this compound prevents the release and nuclear translocation of the p65 subunit of NF-κB.[1][2] Consequently, the DNA binding of NF-κB is attenuated, leading to a potent suppression of IL-1β-induced expression of pro-inflammatory cytokines like IL-6 and IL-8.[1][2][3]
Secondary Mechanism: Reduction of Reactive Oxygen Species (ROS)
In addition to its effects on the NF-κB pathway, this compound also counteracts inflammation by reducing the generation of intracellular reactive oxygen species (ROS). IL-1β stimulation is known to induce the production of ROS, which can act as secondary messengers in inflammatory signaling. This compound has been shown to significantly reduce the IL-1β-induced accumulation of these species, further contributing to its anti-inflammatory profile.[1][2][4]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the molecular pathways and experimental procedures described in this guide.
Caption: Signaling pathway of this compound (KdPT) action.
Caption: Experimental workflow for this compound mechanism analysis.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in studies using the immortalized human sebocyte cell line SZ95. The following table summarizes the key findings.
| Parameter Measured | Treatment Conditions | Result | Reference |
| IL-6 mRNA Expression | SZ95 cells co-incubated with IL-1β (1 ng/mL) and varying concentrations of this compound for 8 hours. | Calculated IC₅₀: ~1 x 10⁻⁹ M | [3] |
| IL-8 mRNA Expression | SZ95 cells co-incubated with IL-1β (1 ng/mL) and varying concentrations of this compound for 8 hours. | Calculated IC₅₀: <1 x 10⁻¹⁰ M | [3] |
| Intracellular ROS Production | SZ95 cells stimulated with IL-1β (1 ng/mL) in the presence or absence of this compound (10⁻⁶ M) for 20 minutes. | ~230% decrease in IL-1β-induced ROS production. | [4] |
Key Experimental Protocols
The mechanism of action of this compound was determined using a series of established cell-based assays. Below are detailed methodologies for these key experiments.
Cell Culture and Treatment
-
Cell Line: Immortalized human sebocyte line SZ95.
-
Culture Conditions: Cells are cultured in standard growth medium. For experiments, cells are seeded in appropriate plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for ELISA).
-
Treatment: Cells are stimulated with recombinant human IL-1β (typically at a concentration of 1 ng/mL). For inhibition studies, cells are co-incubated with IL-1β and various concentrations of this compound (e.g., 10⁻⁴ M to 10⁻¹⁰ M).
Western Blot for IκBα Degradation and p65 Nuclear Translocation
-
Cell Lysis and Fractionation: Following treatment, cells are harvested. Nuclear and cytoplasmic extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions. Protein concentrations are determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) from cytoplasmic and nuclear fractions are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for IκBα or the p65 subunit of NF-κB. A loading control antibody (e.g., β-actin for cytoplasmic fractions, Lamin B1 for nuclear fractions) is used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in cytoplasmic IκBα and a corresponding increase in nuclear p65 in IL-1β-treated cells, which is reversed by this compound, indicates inhibition of the pathway.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
-
Probe Labeling: A double-stranded oligonucleotide containing the consensus binding site for NF-κB is end-labeled with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase.
-
Binding Reaction: Nuclear extracts (e.g., 5-10 µg) are incubated in a binding buffer containing the labeled probe and a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding. The reaction is typically incubated for 20-30 minutes at room temperature.
-
Electrophoresis: The protein-DNA complexes are resolved from the free probe on a non-denaturing polyacrylamide gel.
-
Autoradiography: The gel is dried and exposed to X-ray film. A "shifted" band represents the NF-κB-DNA complex. The intensity of this band, which decreases in the presence of this compound, is proportional to the amount of active NF-κB.
Intracellular ROS Measurement Assay
-
Cell Preparation: SZ95 cells are seeded in a multi-well plate and allowed to adhere overnight.
-
Probe Loading: Cells are loaded with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA), typically at a concentration of 5-10 µM for 30-45 minutes at 37°C. Inside the cell, esterases cleave the acetate groups, and the non-fluorescent H₂DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treatment: After loading, cells are treated with IL-1β with or without this compound for a short period (e.g., 20 minutes).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer (Excitation/Emission ~485/535 nm). An increase in fluorescence indicates ROS production, and a reduction in the signal in this compound-treated cells demonstrates its ROS-scavenging or -inhibiting activity.
References
- 1. researchgate.net [researchgate.net]
- 2. KdPT, a tripeptide derivative of alpha-melanocyte-stimulating hormone, suppresses IL-1 beta-mediated cytokine expression and signaling in human sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Lys-D-Pro-Thr: A Tripeptide Analogue of IL-1β with Antagonistic Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the tripeptide Lys-D-Pro-Thr, a synthetic analogue of a fragment of interleukin-1beta (IL-1β). This document details its identity as an IL-1β antagonist, summarizes its biological activities, and presents available data on its effects in various experimental models. Furthermore, this guide outlines the key signaling pathways of IL-1β that are potentially modulated by this compound and provides a framework for experimental protocols relevant to its study. This information is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, pharmacology, and drug development who are interested in the therapeutic potential of IL-1β modulation.
Introduction
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine that plays a central role in the host's response to infection and injury. However, dysregulated IL-1β signaling is implicated in a wide range of inflammatory and autoimmune diseases. Consequently, the development of molecules that can modulate IL-1β activity is of significant therapeutic interest. This compound is a tripeptide that corresponds to the 193-195 amino acid sequence of human IL-1β, with the substitution of L-Proline with its D-enantiomer. This modification is intended to increase the peptide's stability and efficacy. This compound has been identified as a potent inhibitor of IL-1, acting as an antagonist to the pro-inflammatory effects of IL-1β in various biological systems.[1][2]
Data Presentation: Biological Activities of this compound
| Biological Effect | Experimental Model | Administration Route | Dosage | Key Findings | Reference |
| Attenuation of IL-1β-induced Anorexia | Food-deprived rats | Intracerebroventricular (ICV) | 0.5 and 5.0 pmol | Significantly attenuated IL-1β-induced anorexia.[3] | Uehara et al., 1993[3] |
| Stimulation of Feeding | Rats | Intracerebroventricular (ICV) | 2 µ g/rat | Increased food consumption in the first hour after administration.[4] | Uehara et al., 1991[4] |
| Antagonism of IL-1β-induced Hyperalgesia | Rat paw pressure test | Intra-plantar injection | Not specified | Reduced IL-1β-induced hyperalgesia.[5] | Follenfant et al., 1989[5] |
| Antinociceptive Activity | Acetic acid-induced writhing and formalin tests in mice | Intraperitoneal (i.p.) and oral (p.o.) | Not specified | Exhibited non-opioid, naloxone-insensitive antinociceptive effects in both phases of the formalin test.[2] | Oluyomi et al., 1995[2] |
| Blockade of Ischemia-induced Inhibition of Long-Term Potentiation (LTP) | Incomplete cerebral ischemia in rats | Not specified | Not specified | Blocked the inhibition of LTP in hippocampal neurons caused by mild cerebral ischemia.[6] | Mashiko et al., 1999[6] |
IL-1β Signaling Pathway and Potential Inhibition by this compound
IL-1β exerts its effects by binding to the IL-1 receptor type I (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This complex formation initiates a downstream signaling cascade, primarily through the recruitment of the adaptor protein MyD88. This leads to the activation of IRAK (IL-1R-associated kinase) family members and TRAF6 (TNF receptor-associated factor 6), ultimately resulting in the activation of key transcription factors such as NF-κB and the activation of MAPK pathways (p38 and JNK).[1][7][8][9] These signaling events drive the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. As an antagonist, this compound is hypothesized to competitively inhibit the binding of IL-1β to IL-1R1, thereby preventing the initiation of this inflammatory cascade.
References
- 1. Interleukin-1 (IL-1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by neuropeptides of interleukin-1 beta-induced, prostaglandin-independent hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of an interleukin-1beta analogue [this compound], on incomplete cerebral ischemia-induced inhibition of long-term potentiation in rat hippocampal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interleukin-1beta (IL-1beta) processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Alternative Pathways of IL-1 Activation, and Its Role in Health and Disease [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Biological Activity of the Tripeptide Lys-D-Pro-Thr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Lys-D-Pro-Thr is a synthetic peptide fragment analogous to the 193-195 amino acid sequence of human interleukin-1β (IL-1β). It is recognized primarily as a potent inhibitor of IL-1, a key mediator of inflammation. This technical guide provides a comprehensive overview of the known biological activities of this compound, including its mechanism of action, relevant signaling pathways, and a summary of experimental findings. The information presented herein is intended to support further research and drug development efforts centered on this intriguing peptide.
Core Biological Activity: Interleukin-1 Inhibition
This compound functions as an antagonist of the pro-inflammatory cytokine Interleukin-1 (IL-1). By mimicking a region of IL-1β, it is thought to interfere with the binding of IL-1 to its cell surface receptors, thereby preventing the initiation of downstream inflammatory signaling cascades.
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of the IL-1 receptor (IL-1R). By binding to the receptor, it blocks the binding of the endogenous agonists IL-1α and IL-1β. This prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a crucial step for signal transduction. The subsequent activation of intracellular signaling pathways, most notably the NF-κB pathway, is consequently suppressed.
Figure 1: IL-1 Signaling Inhibition by this compound.
Quantitative Data Summary
| Biological Activity | Model System | Peptide | Dosage/Concentration | Effect | Reference |
| Anti-alopecia | 11-day-old rats with etoposide-induced alopecia | This compound | 10 mg/kg; intraperitoneal injection for 4 days | Inhibited the protective effect of fMLP and MMK-1 against etoposide-induced alopecia. The peptide alone did not induce alopecia. | [1] |
| Feeding Behavior | Food-deprived rats | This compound (LDPT) | 0.5 pmol and 5.0 pmol (intracerebroventricular) | Attenuated IL-1β-induced anorexia. | [2] |
| Feeding Behavior | Rats | This compound (LDPT) | 2 µ g/rat (intracerebroventricular) | Increased food consumption in the first hour post-administration. | [3] |
Detailed Experimental Protocols
Detailed, step-by-step protocols for assays specifically using this compound are not extensively published. However, based on its known activities, the following standard experimental procedures would be appropriate for its characterization.
In Vitro IL-1 Inhibition Assay (General Protocol)
This assay evaluates the ability of this compound to inhibit IL-1-induced production of a secondary cytokine, such as IL-6 or TNF-α, from a responsive cell line.
-
Cell Culture: Culture a cell line responsive to IL-1 (e.g., human dermal fibroblasts, macrophage cell lines like RAW 264.7) in appropriate media and conditions until they reach a suitable confluency.
-
Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Pre-incubation: The following day, replace the medium with fresh medium containing varying concentrations of this compound. Incubate for a period (e.g., 1 hour) to allow the peptide to interact with the cells.
-
IL-1 Stimulation: Add a fixed, sub-maximal concentration of recombinant human IL-1β to the wells (except for the negative control wells).
-
Incubation: Incubate the plate for a specified time (e.g., 24 hours) to allow for the production and secretion of the secondary cytokine.
-
Supernatant Collection: Collect the cell culture supernatants from each well.
-
Cytokine Quantification: Measure the concentration of the secondary cytokine (e.g., IL-6 or TNF-α) in the supernatants using a specific ELISA kit.
-
Data Analysis: Plot the concentration of the secondary cytokine against the concentration of this compound to determine the inhibitory activity and calculate the IC50 value.
References
- 1. The tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (Goralatide) protects from doxorubicin-induced toxicity: improvement in mice survival and protection of bone marrow stem cells and progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avens Publishing Group - Comparison of Young and Adult Rat Models of Chemotherapy-Induced Alopecia [avensonline.org]
- 3. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Tripeptide Lys-D-Pro-Thr: Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of the tripeptide Lys-D-Pro-Thr. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, experimental protocols, and its role in inflammatory signaling pathways.
Molecular Structure and Identification
This compound, also known as KdPT, is a synthetic tripeptide that acts as an analogue of a fragment of interleukin-1beta (IL-1β), specifically corresponding to positions 193-195.[1] The incorporation of a D-proline residue enhances its stability and biological activity compared to its natural L-proline counterpart.
Structure:
The structure of this compound consists of three amino acid residues: L-lysine, D-proline, and L-threonine, linked by peptide bonds.
-
L-Lysine (Lys): A basic amino acid with a positively charged ε-amino group at physiological pH.
-
D-Proline (D-Pro): A cyclic amino acid with a secondary amine. The D-isomer introduces a conformational constraint that can affect peptide structure and resistance to enzymatic degradation.
-
L-Threonine (Thr): A polar, uncharged amino acid with a hydroxyl group.
A 2D chemical structure of the tripeptide is provided below. At physiological pH, the N-terminal amino group of lysine and the ε-amino group of the lysine side chain are protonated, while the C-terminal carboxyl group of threonine is deprotonated.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | (2S,3R)-2-[[(2R)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
| Molecular Formula | C15H28N4O5 |
| Molecular Weight | 344.41 g/mol [2] |
| CAS Number | 117027-34-6[2] |
| Sequence | Lys-{d-Pro}-Thr[2] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
Calculated Properties:
| Property | Value | Method/Reference |
| Isoelectric Point (pI) | ~9.75 | Calculated based on the pKa values of the constituent amino acids. The pI is the average of the pKa values of the two positively charged groups (α-amino and ε-amino of Lysine).[3][4][5] |
| pKa (α-COOH of Thr) | ~2.34 | Lehninger's Principles of Biochemistry[3] |
| pKa (α-NH2 of Lys) | ~9.69 | Lehninger's Principles of Biochemistry[3] |
| pKa (ε-NH2 of Lys side chain) | ~10.53 | Lehninger's Principles of Biochemistry[3] |
Experimental Properties:
| Property | Value | Conditions/Notes |
| Appearance | White to off-white solid[2] | |
| Solubility | Soluble in DMSO (100 mg/mL)[2] | Requires sonication for complete dissolution. Hygroscopic DMSO can impact solubility.[2] |
| Storage | Powder: -80°C for 2 years, -20°C for 1 year. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | Store in a sealed container, away from moisture.[2] |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of the pro-inflammatory cytokine Interleukin-1 (IL-1).[2] Its mechanism of action is primarily attributed to its ability to antagonize the binding of IL-1β to its receptor, thereby modulating downstream inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
Interleukin-1 is a key activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][6] By inhibiting IL-1, this compound effectively suppresses the activation of NF-κB and the subsequent transcription of pro-inflammatory genes.
The signaling cascade is initiated by the binding of IL-1 to the IL-1 receptor (IL-1R), leading to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding for other pro-inflammatory cytokines like TNF-α. This compound is believed to interfere with the initial IL-1 and IL-1R interaction.
Experimental Protocols
This section outlines key experimental methodologies relevant to the study of this compound.
In Vitro IL-1 Inhibition Assay (ELISA-based)
This protocol describes a general method to assess the inhibitory effect of this compound on IL-1β production in a cell-based assay.
Objective: To quantify the reduction in IL-1β secretion from stimulated immune cells in the presence of this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-1β ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Differentiate the monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages with sterile PBS.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile DMSO and further dilute to desired concentrations in cell culture medium.
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce IL-1β production and incubate for 24 hours. Include appropriate controls (untreated cells, LPS-only treated cells).
-
-
IL-1β Quantification:
-
After the incubation period, collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-1β provided in the ELISA kit.
-
Calculate the concentration of IL-1β in each sample based on the standard curve.
-
Determine the percentage of IL-1β inhibition for each concentration of this compound compared to the LPS-only control.
-
Solid-Phase Peptide Synthesis (SPPS) of this compound
This section provides a general protocol for the chemical synthesis of this compound using Fmoc/tBu solid-phase peptide synthesis.[7][8][9][10]
Objective: To synthesize the tripeptide this compound.
Materials:
-
Fmoc-Thr(tBu)-Wang resin
-
Fmoc-D-Pro-OH
-
Fmoc-Lys(Boc)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the threonine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (D-Proline):
-
Dissolve Fmoc-D-Pro-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added D-proline.
-
Amino Acid Coupling (Lysine):
-
Dissolve Fmoc-Lys(Boc)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from the lysine residue.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (tBu and Boc).
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. Amino acid - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. wernerlab.weebly.com [wernerlab.weebly.com]
In Vivo Therapeutic Potential of Lys-D-Pro-Thr: A Technical Overview for Drug Development Professionals
An In-Depth Guide to the Preclinical Efficacy and Mechanism of Action of the Immunomodulatory Tripeptide Lys-D-Pro-Thr (KdPT)
Introduction
This compound (KdPT) is a synthetic tripeptide with potent anti-inflammatory and immunomodulatory properties. Structurally related to the C-terminal of alpha-melanocyte-stimulating hormone (α-MSH), KdPT has emerged as a promising therapeutic candidate for a range of inflammatory conditions. This technical guide provides a comprehensive overview of the in vivo effects of KdPT administration, focusing on its efficacy in preclinical models of inflammatory bowel disease (IBD) and psoriasis. Detailed experimental protocols, quantitative data summaries, and elucidated signaling pathways are presented to support further research and drug development efforts.
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the significant therapeutic potential of KdPT in various animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Imiquimod-Induced Psoriasis in Mice
| Parameter | Vehicle Control | This compound (300 µ g/day ) | % Improvement | Reference |
| Psoriasis Area and Severity Index (PASI) Score | High | Significantly Reduced | Data not specified | [1][2] |
| Epidermal Thickness | Increased | Significantly Reduced | Data not specified | [1][2] |
| IL-6 mRNA Expression (relative to control) | Elevated | Significantly Downregulated | Data not specified | [1][2] |
| TNF-α mRNA Expression (relative to control) | Elevated | Significantly Downregulated | Data not specified | [1][2] |
| Ki67 Positive Cells (proliferation marker) | Increased | Significantly Reduced | Data not specified | [1][2] |
Note: While the referenced study demonstrated significant improvements with KdPT treatment, specific numerical dose-response data was not provided.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used to screen for anti-psoriatic compounds and to study the pathogenesis of psoriasis.
Animal Model:
-
Species: Mouse (e.g., BALB/c or C57BL/6)
-
Age: 6-8 weeks
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and right ear of each mouse for 5-8 consecutive days.
-
The development of psoriasis-like lesions is monitored daily and scored using the Psoriasis Area and Severity Index (PASI), which assesses erythema (redness), scaling, and induration (thickness).
This compound Administration:
-
Dose: 300 µ g/day (as per the cited study) or other desired doses.
-
Route: Intraperitoneal injection or other appropriate routes.
-
Duration: Concurrent with imiquimod application.
Assessment of Efficacy:
-
Clinical Scoring: Daily PASI scoring.
-
Histology: At the end of the experiment, skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for proliferation markers (e.g., Ki67) and immune cell markers.
-
Gene Expression Analysis: RNA is extracted from skin samples to quantify the expression of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-17) using quantitative real-time PCR (qRT-PCR).
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This is a widely used and reproducible model of IBD, particularly ulcerative colitis.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
Induction of Colitis:
-
Mice are provided with drinking water containing 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 5-7 consecutive days.
-
The severity of colitis is monitored daily by calculating the Disease Activity Index (DAI), which includes body weight loss, stool consistency, and the presence of blood in the stool.
This compound Administration:
-
Dose: To be determined based on dose-response studies.
-
Route: Oral gavage, intraperitoneal injection, or subcutaneous injection.
-
Duration: Can be administered prophylactically (before and during DSS) or therapeutically (after the onset of colitis).
Assessment of Efficacy:
-
Clinical Scoring: Daily monitoring of DAI.
-
Macroscopic Assessment: At necropsy, the colon length is measured (shortening is a sign of inflammation), and the presence of edema, ulcerations, and adhesions is noted.
-
Histology: Colonic tissue is processed for H&E staining to evaluate the histological score, which includes the extent of inflammation, crypt damage, and epithelial ulceration.
-
Cytokine Analysis: Colon tissue homogenates or serum can be analyzed for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects through the modulation of key inflammatory signaling pathways.
Inhibition of IL-1β Signaling via the NF-κB Pathway
KdPT has been shown to act as an antagonist of the Interleukin-1 receptor type I (IL-1RI). By interfering with IL-1β binding or receptor activation, KdPT effectively dampens downstream inflammatory signaling. A primary mechanism is the inhibition of the canonical NF-κB pathway.
Caption: KdPT inhibits IL-1β-induced NF-κB activation.
Induction of Regulatory T Cells (Tregs)
A key immunomodulatory function of KdPT is its ability to promote the differentiation of naive T cells into regulatory T cells (Tregs). This is achieved, at least in part, by upregulating the expression of the master transcription factor for Tregs, Foxp3.
Caption: KdPT promotes the induction of regulatory T cells.
Conclusion
This compound has demonstrated significant in vivo efficacy in preclinical models of psoriasis and colitis. Its mechanism of action, involving the inhibition of the pro-inflammatory IL-1β/NF-κB pathway and the induction of immunosuppressive regulatory T cells, positions it as a compelling candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these findings. Future studies should focus on comprehensive dose-response and pharmacokinetic analyses to establish a clear therapeutic window and to optimize dosing regimens for potential clinical applications.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Lys-D-Pro-Thr and its Role in Cytokine Inhibition
Introduction
This compound is a synthetic tripeptide analogous to the 193-195 region of interleukin-1 beta (IL-1β).[1][2] It is recognized as a potent inhibitor of IL-1, a key pro-inflammatory cytokine involved in a multitude of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action in cytokine inhibition, supported by available data, experimental protocols, and visualizations of relevant signaling pathways.
Core Mechanism of Action: IL-1 Receptor Antagonism
The primary mechanism by which this compound exerts its anti-inflammatory effects is through the blockade of the Interleukin-1 receptor (IL-1R).[3] By acting as an antagonist, this compound likely competes with IL-1β for binding to its receptor, thereby preventing the initiation of the downstream signaling cascade that leads to the expression of various pro-inflammatory genes.
Quantitative Data on Inhibitory Effects
While extensive quantitative data on the inhibitory effects of this compound across a broad spectrum of cytokines is limited in publicly available literature, its potent activity against IL-1β has been demonstrated in several in vivo studies.
| Parameter | Model | Compound | Dose | Effect | Reference |
| In vivo activity | IL-1β-induced anorexia in rats | This compound | 0.5 and 5.0 pmol (intracerebroventricular) | Attenuated anorexia induced by 0.5 pmol IL-1β | [3] |
| In vivo activity | IL-1β-induced hyperalgesia in rats | This compound | - | Reduced hyperalgesia | [4] |
| In vivo activity | Chemotherapy-induced alopecia in rats | This compound | 10 mg/kg (intraperitoneal) | Inhibited the protective effect of fMLP and MMK-1 | [1] |
| Antinociceptive activity | Acetic acid-induced abdominal constrictions in mice | This compound | ED50: Not explicitly stated for this specific assay, but demonstrated activity | Antinociceptive effects | [5] |
| Antinociceptive activity | Formalin test in mice | This compound | ED50: Not explicitly stated for this specific assay, but demonstrated activity | Antinociceptive in both early and late phases | [5] |
Signaling Pathways Modulated by this compound
By blocking the IL-1 receptor, this compound is expected to inhibit the activation of downstream signaling pathways that are crucial for the inflammatory response. The primary pathways initiated by IL-1β binding to its receptor are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
IL-1 Signaling and Potential Inhibition by this compound
Caption: IL-1β signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for assays specifically using this compound are not extensively published. However, the following are representative, standardized protocols for assessing the inhibitory activity of IL-1 receptor antagonists.
In Vitro IL-1 Receptor Binding Assay
This assay is designed to determine the ability of a compound to compete with IL-1β for binding to its receptor.
Workflow:
Caption: Workflow for an in vitro IL-1 receptor binding assay.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant IL-1 receptor type I (IL-1RI).
-
Competitive Binding: A constant concentration of radiolabeled or fluorescently labeled IL-1β is added to the wells along with varying concentrations of this compound.
-
Incubation: The plate is incubated to allow for competitive binding to the immobilized receptors.
-
Washing: Wells are washed to remove unbound ligands.
-
Detection: The amount of labeled IL-1β bound to the receptors is quantified using a suitable detection method (e.g., scintillation counting for radiolabels, fluorescence measurement for fluorescent labels).
-
Data Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the labeled IL-1β binding.
Cell-Based IL-1 Induced Cytokine Production Assay
This assay measures the ability of a compound to inhibit the production of downstream cytokines induced by IL-1β in a cellular context.
Workflow:
Caption: Workflow for a cell-based IL-1 induced cytokine production assay.
Methodology:
-
Cell Culture: IL-1 responsive cells, such as human fibroblast-like synoviocytes (FLS) or dermal fibroblasts, are cultured in 96-well plates.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Stimulation: Recombinant IL-1β is added to the wells to stimulate the cells.
-
Incubation: The plates are incubated to allow for cytokine production and secretion into the culture medium.
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a downstream cytokine, such as IL-6 or IL-8, in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The results are used to determine the dose-dependent inhibitory effect of this compound on IL-1β-induced cytokine production and to calculate an IC50 value.
NF-κB Activation Assay
This assay determines the effect of a compound on the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: A reporter cell line containing an NF-κB-driven luciferase or fluorescent protein reporter gene is used.
-
Treatment and Stimulation: Cells are treated with this compound and then stimulated with IL-1β.
-
Lysis and Detection: After incubation, the cells are lysed, and the reporter gene expression is measured (luciferase activity or fluorescence intensity).
-
Analysis: A reduction in reporter signal in the presence of this compound indicates inhibition of NF-κB activation.
Conclusion
This compound is a promising IL-1 inhibitor with demonstrated in vivo activity. Its mechanism of action is centered on the antagonism of the IL-1 receptor, which in turn blocks pro-inflammatory signaling pathways such as NF-κB and MAPK. While comprehensive quantitative data on its inhibitory profile against a wide array of cytokines is still emerging, the available evidence strongly supports its potential as a therapeutic agent for IL-1-mediated inflammatory conditions. Further research is warranted to fully elucidate its pharmacological properties and clinical utility. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel cytokine inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by neuropeptides of interleukin-1 beta-induced, prostaglandin-independent hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multispecies p38 MAPK (Phospho) [pT180/pY182] InstantOne™ ELISA Kit (85-86022-11) - Invitrogen [thermofisher.com]
An In-depth Technical Guide to the Fundamentals of Lys-D-Pro-Thr
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Lys-D-Pro-Thr, often abbreviated as K(D)PT, is a synthetic peptide analogue corresponding to the 193-195 amino acid sequence of interleukin-1β (IL-1β). It has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties. This guide provides a comprehensive overview of the fundamental principles of this compound, focusing on its mechanism of action, signaling pathways, and key experimental findings. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Mechanism of Action: IL-1RI Antagonism
The primary mechanism of action of this compound is its function as an antagonist of the Interleukin-1 Receptor Type I (IL-1RI). By binding to IL-1RI, K(D)PT prevents the binding of the pro-inflammatory cytokine IL-1β, thereby inhibiting the downstream signaling cascades that lead to inflammation.
Molecular dynamic simulations have revealed that K(D)PT locks the C- and N-terminals of IL-1RI by forming hydrogen bonds with both terminals.[1] This induces a closed conformation of the receptor, minimizing the system's energy and preventing the conformational changes necessary for signal transduction upon IL-1β binding.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of this compound.
Table 1: Effect of K(D)PT on IL-1β-induced IL-2 and IL-4 mRNA Expression in HEK293/IL-1RI Cells
| Treatment | IL-2 mRNA Expression (relative to control) | IL-4 mRNA Expression (relative to control) |
| Control | 1.0 | 1.0 |
| IL-1β (10 ng/mL) | Data not specified, significant increase reported | Data not specified, significant increase reported |
| IL-1β (10 ng/mL) + K(D)PT (10 µM) | Significantly down-regulated compared to IL-1β alone | Significantly down-regulated compared to IL-1β alone |
Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]
Table 2: Effect of K(D)PT on Serum IL-2 and IL-4 Levels in a Mouse Model of Allergic Rhinitis
| Treatment Group | Serum IL-2 Level (pg/mL) | Serum IL-4 Level (pg/mL) |
| Control | Data not specified | Data not specified |
| Allergic Rhinitis Model | Data not specified, significant increase reported | Data not specified, significant increase reported |
| Allergic Rhinitis Model + K(D)PT | Significantly reduced compared to model group | Significantly reduced compared to model group |
Source: Data synthesized from descriptions in "Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis".[1][2]
Table 3: Antinociceptive Activity of this compound and Related Peptides
| Peptide | ED50 (mg/kg, i.p.) - Acetic Acid Writhing Test | ED50 (mg/kg, p.o.) - Acetic Acid Writhing Test |
| This compound | Data not specified | Data not specified |
| Lys-D-Pro-Asn | 10 | 11.4 |
| Lys-D-Pro-Val-NH2 | 64 | Not available |
| Lys-D-Pro-Gln | 32 | Not available |
| Lys-D-Pro-Tyr | 44 | Not available |
| Asp-Lys-D-Pro-Val | 67 | Not available |
| Indomethacin | 25 | Not available |
Source: Data extracted from "Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr".[3]
Table 4: Effect of this compound on Capsaicin-Induced CGRP Release
| Treatment | Capsaicin-Evoked CGRP Release (fmol/fraction) | % Reduction of Enhanced Release |
| LPS-treated (enhanced release) | 294 ± 59 | N/A |
| LPS-treated + this compound (1 µM) | 192 ± 39 | 62% |
| LPS-treated + this compound (10 µM) | 153 ± 17 | 86% |
Source: Data extracted from "Involvement of Cytokines in Lipopolysaccharide-Induced Facilitation of CGRP Release from Capsaicin-Sensitive Nerves in the Trachea".
Table 5: Effect of K(D)PT on High Glucose-Mediated ROS Production in Human Keratinocytes
| Condition | Intracellular ROS Level (Mean Fluorescence Intensity) | | :--- | :--- | :--- | | Control | Data not specified | | High Glucose (HG) | Significantly increased compared to control | | High Glucose (HG) + K(D)PT | Significantly reduced compared to HG alone |
Source: Data synthesized from descriptions in "Protection of glucotoxicity by a tripeptide derivative of α-melanocyte-stimulating hormone in human epidermal keratinocytes".
Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The primary pathway inhibited is the IL-1RI-mediated activation of NF-κB.
References
- 1. Involvement of cytokines in lipopolysaccharide-induced facilitation of CGRP release from capsaicin-sensitive nerves in the trachea: studies with interleukin-1beta and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action of K(D)PT as an IL-1RI antagonist for the treatment of rhinitis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Antinociceptive activity of peptides related to interleukin-1 beta-(193-195), Lys-Pro-Thr - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Lys-D-Pro-Thr: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and methodologies for identifying the target receptor of the synthetic tripeptide, Lys-D-Pro-Thr. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this intriguing molecule.
Introduction to this compound
This compound is a synthetic tripeptide that corresponds to the 193-195 sequence of human Interleukin-1β (IL-1β).[1][2][3] It is recognized as a potent inhibitor of IL-1 and has demonstrated biological activities, including the antagonism of IL-1β-induced anorexia and antinociceptive effects.[4][5] Despite its known functions, a definitive cell surface receptor exclusively binding to this compound has yet to be identified. This guide explores the potential candidate receptors and outlines detailed experimental protocols to facilitate their identification and characterization.
Potential Target Receptors and Signaling Pathways
The primary hypothesis for the mechanism of action of this compound revolves around its relationship with the IL-1 signaling pathway. Additionally, its structural similarity to other bioactive peptides suggests potential interactions with other receptor families.
Interleukin-1 Receptor (IL-1R) Family
Given that this compound is an analog of an IL-1β fragment, the most probable target is the IL-1 receptor type I (IL-1R1). It may act as a competitive antagonist, binding to the receptor without initiating a downstream signaling cascade, thereby blocking the pro-inflammatory effects of IL-1β.
Putative Signaling Pathway: Inhibition of IL-1R1 Signaling
Upon binding of IL-1β to IL-1R1 and its co-receptor IL-1RAcP, a signaling cascade is initiated, leading to the activation of NF-κB and MAPK pathways, resulting in the transcription of pro-inflammatory genes. This compound may interfere with this process at the receptor level.
Figure 1: Proposed inhibitory mechanism of this compound on the IL-1 signaling pathway.
Melanocortin Receptors (MCRs)
This compound shares structural similarities with the tripeptide Lys-Pro-Val (KPV), which is the C-terminal fragment of α-melanocyte-stimulating hormone (α-MSH).[3] KPV is known to exert its anti-inflammatory effects through melanocortin receptors, particularly MC1R. This structural homology suggests that this compound could potentially interact with one or more of the five known melanocortin receptors (MC1R-MC5R).
Putative Signaling Pathway: Melanocortin Receptor Modulation
Melanocortin receptors are G protein-coupled receptors (GPCRs) that primarily signal through the adenylyl cyclase/cAMP pathway. If this compound binds to an MCR, it could either act as an agonist, stimulating cAMP production, or as an antagonist, blocking the effects of endogenous melanocortins.
Figure 2: Potential interaction of this compound with melanocortin receptor signaling.
Quantitative Data Summary
Currently, there is a lack of quantitative binding affinity data (e.g., Kd, IC50) for this compound with any specific receptor. The following table outlines the types of data that need to be generated through the experimental protocols described in the subsequent sections.
| Parameter | IL-1R1 | MC1R | MC2R | MC3R | MC4R | MC5R | Novel Receptor |
| Binding Affinity (Kd) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Functional Activity (EC50/IC50) | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| Signaling Pathway | Inhibition of NF-κB | cAMP modulation | cAMP modulation | cAMP modulation | cAMP modulation | cAMP modulation | TBD |
TBD: To Be Determined
Experimental Protocols for Target Receptor Identification
To elucidate the direct molecular target of this compound, a multi-pronged approach employing a combination of biochemical, biophysical, and cell-based assays is recommended.
Affinity Chromatography for Target Pull-Down
This technique is instrumental in identifying binding partners of this compound from a complex protein mixture, such as a cell lysate.
Methodology:
-
Ligand Immobilization:
-
Synthesize a biotinylated or otherwise tagged version of this compound.
-
Covalently couple the tagged peptide to a solid support matrix (e.g., streptavidin-agarose beads for a biotinylated peptide).
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line (e.g., cells known to be responsive to IL-1β or melanocortins).
-
-
Affinity Purification:
-
Incubate the cell lysate with the peptide-coupled beads to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a competitive ligand (e.g., excess free this compound) or by changing buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
-
Figure 3: Workflow for identifying this compound binding proteins using affinity chromatography.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding affinity and kinetics between a ligand and an analyte.
Methodology:
-
Chip Preparation:
-
Immobilize the putative receptor protein (e.g., purified IL-1R1 or a melanocortin receptor) onto a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor surface.
-
-
Data Acquisition:
-
Measure the change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, in real-time. This generates a sensorgram.
-
-
Kinetic Analysis:
-
From the association and dissociation phases of the sensorgram, calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Functional Cell-Based Assays
These assays are crucial to determine whether the binding of this compound to a receptor results in a biological response (agonism) or the inhibition of a response to another ligand (antagonism).
Methodology for GPCRs (e.g., Melanocortin Receptors):
-
Cell Line Selection:
-
Use a cell line endogenously expressing the target receptor or a recombinant cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with MC1R).
-
-
cAMP Measurement:
-
Treat the cells with varying concentrations of this compound.
-
To test for antagonism, pre-incubate the cells with this compound before adding a known agonist (e.g., α-MSH).
-
Measure intracellular cAMP levels using a suitable assay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Methodology for IL-1R1:
-
Reporter Gene Assay:
-
Use a cell line containing an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
-
Cell Treatment:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of IL-1β.
-
-
Signal Detection:
-
Measure the reporter gene expression.
-
-
Data Analysis:
-
Determine the IC50 value for the inhibition of IL-1β-induced reporter gene activity.
-
Conclusion
The identification of the specific molecular target of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. The experimental strategies outlined in this guide, combining affinity-based proteomics, biophysical interaction analysis, and functional cell-based assays, provide a robust framework for researchers to definitively identify and characterize the receptor(s) for this promising tripeptide. The resulting data will be invaluable for the rational design of future drug development programs.
References
- 1. Gz Enhanced Signal Transduction assaY (GZESTY) for GPCR deorphanization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Dissolution of Lys-D-Pro-Thr
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of the tripeptide Lys-D-Pro-Thr for in vivo research applications. Adherence to these protocols is crucial for ensuring solution stability, subject safety, and the reproducibility of experimental results.
Physicochemical Properties and Solubility Overview
This compound is a synthetic tripeptide and a potent IL-1 inhibitor.[1] It is typically supplied as a white to off-white solid.[1] Understanding its solubility is the first step in preparing a formulation suitable for in vivo administration.
General Peptide Solubility Considerations
The solubility of a peptide is determined by its amino acid composition, specifically its polarity, charge, and hydrophobicity.[2] Peptides with a higher proportion of charged residues are generally more soluble in aqueous solutions. This compound contains a basic amino acid (Lysine), a non-polar amino acid (Proline), and a polar, uncharged amino acid (Threonine). This composition necessitates a careful selection of solvents to achieve a stable solution for in vivo use.
Solubility Data for this compound
A summary of solvents and their effectiveness in dissolving this compound is presented in the table below. It is always recommended to test the solubility with a small amount of the peptide before preparing a bulk solution.[2]
| Solvent/Vehicle System | Solubility | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (290.35 mM) | Requires sonication for complete dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1] | [1] |
| Water | 10 mg/mL | Results in a clear, colorless solution.[3] | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.26 mM) | A common vehicle for in vivo studies, resulting in a clear solution. Prepare fresh for each use.[1] | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.26 mM) | An alternative vehicle for in vivo administration, yielding a clear solution. Prepare fresh daily.[1] | [1] |
| 10% DMSO, 90% Corn oil | ≥ 2.5 mg/mL (7.26 mM) | Suitable for specific administration routes, but caution is advised for dosing periods longer than two weeks.[1] | [1] |
Experimental Protocols for In Vivo Administration
For in vivo experiments, it is imperative to use sterile techniques and prepare fresh solutions on the day of use to ensure the stability and safety of the formulation.[1] The following protocols describe the preparation of this compound solutions for administration in animal models.
Protocol 1: DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is a widely used method for formulating poorly water-soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Prepare Vehicle: In a sterile tube, sequentially add the co-solvents. For a 1 mL final volume, the proportions are:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Combine and Mix: To the PEG300 and Tween-80 mixture, add 100 µL of the this compound DMSO stock solution (for a final concentration of 2.5 mg/mL) and mix thoroughly by vortexing.[1]
-
Final Dilution: Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL. Vortex again to ensure a homogenous and clear solution.[1]
-
Administration: The working solution should be prepared fresh and used on the same day.[1]
Protocol 2: DMSO/SBE-β-CD/Saline Vehicle
This protocol utilizes sulfobutyl ether beta-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can enhance the solubility and stability of peptides.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
20% (w/v) SBE-β-CD in Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
Combine and Mix: For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1]
-
Final Solution: Mix thoroughly by vortexing until a clear solution is obtained.[1]
-
Administration: This working solution should be prepared fresh daily for in vivo experiments.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical steps for preparing this compound solutions for in vivo studies.
Caption: Workflow for preparing this compound solutions for in vivo studies.
Storage and Stability
Lyophilized this compound powder should be stored at -20°C for short-term storage (up to one year) and at -80°C for long-term storage (up to two years), protected from moisture.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1][4] As previously stated, working solutions for in vivo administration should always be prepared fresh on the day of use.[1]
Important Considerations
-
Endotoxin Testing: Before any in vivo administration, it is crucial to ensure the final peptide solution is free of endotoxins.
-
pH and Tonicity: While the provided protocols are generally well-tolerated, for specific applications, it may be necessary to measure and adjust the pH and tonicity of the final formulation to be compatible with the physiological conditions of the animal model.
-
TFA Salt: Synthetic peptides are often supplied as trifluoroacetate (TFA) salts, which can potentially affect experimental results.[4] If your experiments are sensitive to TFA, consider methods for its removal, such as ion exchange chromatography.[4]
By following these application notes and protocols, researchers can confidently prepare this compound for in vivo studies, ensuring the integrity of their experiments and the welfare of their animal subjects.
References
Application Notes and Protocols for Lys-D-Pro-Thr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr is a synthetic tripeptide that acts as a potent inhibitor of Interleukin-1 (IL-1) signaling. As an analog of the IL-1β sequence at positions 193-195, it is a valuable tool for researchers studying inflammatory processes and for professionals in drug development targeting IL-1-mediated diseases.[1] These application notes provide detailed protocols for the proper handling, solubilization, and in vitro application of this compound.
Data Presentation: Solubility
The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the known solubility of this peptide in a common solvent.
| Solvent | Concentration | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (290.35 mM) | Ultrasonic assistance may be required. | It is recommended to use a fresh, anhydrous grade of DMSO as it is hygroscopic and absorbed water can impact solubility.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted for various applications.
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Before opening, bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 344.41 g/mol .
-
For 1 mg of peptide: Add 290.35 µL of DMSO.
-
For 5 mg of peptide: Add 1.45 mL of DMSO.
-
-
Carefully add the calculated volume of DMSO to the vial.
-
Gently vortex the vial to dissolve the peptide. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Inhibition of IL-1β-Induced IL-6 Production in Human Fibroblasts
This protocol provides a method to assess the inhibitory activity of this compound in a cell-based assay by measuring its effect on IL-1β-induced cytokine production.
Materials:
-
Human fibroblast cell line (e.g., MRC-5, Hs27)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human IL-1β
-
This compound 10 mM stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed human fibroblasts in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remember to include a vehicle control with the same final concentration of DMSO as the highest peptide concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for 1 hour at 37°C.
-
-
IL-1β Stimulation:
-
Prepare a solution of recombinant human IL-1β in culture medium at a concentration of 2 ng/mL.
-
Add 10 µL of the IL-1β solution to each well (except for the unstimulated control wells) to achieve a final concentration of 200 pg/mL.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant from each well.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-6 production for each concentration of this compound compared to the IL-1β stimulated control.
-
Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.
-
Mandatory Visualizations
IL-1 Signaling Pathway Inhibition by this compound
The following diagram illustrates the mechanism of action of this compound in the context of the IL-1 signaling pathway.
Caption: Inhibition of the IL-1 signaling cascade by this compound.
Experimental Workflow for In Vitro Inhibition Assay
The diagram below outlines the key steps in the experimental protocol for determining the inhibitory effect of this compound.
Caption: Workflow for assessing this compound's inhibitory activity.
References
Application Notes and Protocols for Lys-D-Pro-Thr in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr is a synthetic tripeptide analogue of the 193-195 region of interleukin-1beta (IL-1β). It functions as a potent inhibitor of IL-1, a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. By antagonizing the IL-1 receptor, this compound offers a targeted approach to modulating the inflammatory response. These application notes provide detailed protocols for utilizing this compound in various animal models of inflammation and pain, summarizing available quantitative data and elucidating its mechanism of action.
Mechanism of Action: IL-1 Signaling Inhibition
This compound exerts its anti-inflammatory effects by acting as an antagonist to the Interleukin-1 receptor (IL-1R). IL-1β normally binds to IL-1R1, leading to the recruitment of the accessory protein IL-1RAcP. This complex then recruits intracellular adaptor proteins such as MyD88, which initiates a signaling cascade involving IRAK kinases and TRAF6. Ultimately, this leads to the activation of transcription factors like NF-κB and the MAPK pathways (p38, JNK, ERK), resulting in the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and inflammatory enzymes. This compound, by competitively binding to the IL-1R, is thought to prevent the formation of the active signaling complex, thereby blocking these downstream inflammatory events.
Quantitative Data Summary
The following tables summarize the available quantitative data for the anti-inflammatory and antinociceptive effects of this compound and related peptides in various animal models.
Table 1: Antinociceptive Activity of this compound and Analogues in Mice [1]
| Peptide | Model | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Formalin Test (Early & Late Phase) | Intraperitoneal (i.p.) | Not specified, active |
| This compound | Formalin Test (Early & Late Phase) | Oral (p.o.) | Not specified, active |
| This compound | Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | Not specified, active |
| This compound | Acetic Acid-Induced Writhing | Oral (p.o.) | Not specified, active |
| Lys-D-Pro-Asn | Acetic Acid-Induced Writhing | Intraperitoneal (i.p.) | 10 |
| Lys-D-Pro-Asn | Acetic Acid-Induced Writhing | Oral (p.o.) | 11.4 |
| Lys-D-Pro-Gln | Formalin Test (Late Phase) | Intraperitoneal (i.p.) | 32 |
| Lys-D-Pro-Tyr | Formalin Test (Late Phase) | Intraperitoneal (i.p.) | 44 |
Table 2: Central Anti-inflammatory Effects of this compound in Rats [2]
| Model | Route of Administration | Dose | Effect |
| IL-1β-induced Anorexia | Intracerebroventricular (ICV) | 0.5 pmol | Attenuated anorexia |
| IL-1β-induced Anorexia | Intracerebroventricular (ICV) | 5.0 pmol | Attenuated anorexia |
Experimental Protocols
Protocol 1: Formalin-Induced Inflammatory Pain in Mice
This model assesses the efficacy of a compound against both acute, non-inflammatory pain (early phase) and persistent pain arising from local inflammation (late phase).[1]
Materials:
-
Male mice (e.g., Swiss, 20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Formalin solution (2.5% in saline)
-
Intraperitoneal (i.p.) or oral (p.o.) administration equipment
-
Observation chambers
Procedure:
-
Compound Administration: Administer this compound or vehicle to mice via i.p. injection or oral gavage at the desired doses. A typical pretreatment time is 30-60 minutes before the formalin injection.
-
Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the total time (in seconds) that the animal spends licking or biting the injected paw during two distinct periods:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-30 minutes post-injection.
-
-
Data Analysis: Compare the licking/biting time between the this compound-treated groups and the vehicle-treated control group. A significant reduction in time indicates an antinociceptive effect.
References
Application Notes and Protocols for Lys-D-Pro-Thr in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr, also known as KdPT, is a synthetic tripeptide analog of the 193-195 region of interleukin-1 beta (IL-1β). It functions as a potent inhibitor of IL-1 signaling. The incorporation of a D-proline residue enhances its stability in biological environments by conferring resistance to enzymatic degradation, making it well-suited for cell culture experiments. These application notes provide a comprehensive guide for utilizing this compound in in vitro studies to investigate its effects on cell proliferation, signaling pathways, and extracellular matrix production.
Mechanism of Action
This compound exerts its biological effects primarily by antagonizing the pro-inflammatory cytokine IL-1β. It is believed to competitively inhibit the binding of IL-1β to its cell surface receptor, the Interleukin-1 Receptor Type I (IL-1RI). This blockade prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP) and the subsequent initiation of downstream signaling cascades. A key pathway inhibited by this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, cell proliferation, and survival. By suppressing NF-κB activation, this compound can effectively reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-8.
Data Presentation
Table 1: Solubility and Stock Solution Preparation
| Property | Value |
| Molecular Weight | 344.41 g/mol |
| Appearance | White to off-white solid |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) is recommended for creating a high-concentration stock solution (e.g., 100 mg/mL or 290.35 mM)[1]. |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid repeated freeze-thaw cycles[1]. |
| Working Solution | Dilute the DMSO stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%). |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Assay | Suggested Concentration Range | Notes |
| Inhibition of IL-1β-induced Cytokine Production | 1 µM - 100 µM | Effective concentrations for suppressing IL-1β-induced IL-6 and IL-8 in human sebocytes have been reported in this range. A dose-response experiment is recommended to determine the optimal concentration for your cell type. |
| Cell Viability/Proliferation Assays | 0.5 µM - 200 µM | A broad range should be tested to identify any potential cytotoxic effects at high concentrations and to determine the optimal concentration for desired biological activity[2]. |
| NF-κB Signaling Inhibition | 10 µM - 100 µM | Based on its mechanism of action, concentrations in this range are likely to show significant inhibition of IL-1β-induced NF-κB activation. |
| Extracellular Matrix Production Analysis | 1 µM - 100 µM | The effect on ECM components like collagen and MMPs may require prolonged incubation (24-72 hours). A dose-response and time-course experiment is advised. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Proliferation
This protocol outlines the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability and proliferation. This method can be adapted for other colorimetric assays like MTS or XTT.
Materials:
-
Cells of interest (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan crystal dissolution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.5 µM to 200 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound or control solutions.
-
Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control.
Protocol 2: Analysis of NF-κB Activation
This protocol describes a method to assess the inhibitory effect of this compound on IL-1β-induced NF-κB activation using a luciferase reporter assay.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human IL-1β
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the NF-κB reporter cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare solutions of this compound in culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM). Include a vehicle control.
-
Pre-treat the cells with the this compound solutions or vehicle control for 1-2 hours.
-
Prepare a solution of IL-1β in culture medium at a concentration known to induce a robust NF-κB response in your cell line (e.g., 10 ng/mL).
-
Add the IL-1β solution to the pre-treated wells. Include a control group of cells that are not stimulated with IL-1β.
-
Incubate the plate for 6-8 hours at 37°C.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay system.
-
Normalize the firefly luciferase activity (NF-κB reporter) to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Compare the luciferase activity in this compound-treated, IL-1β-stimulated cells to that in cells stimulated with IL-1β alone to determine the percentage of inhibition.
Protocol 3: Evaluation of Extracellular Matrix Production
This protocol provides a general framework for assessing the impact of this compound on the expression of key extracellular matrix (ECM) components, such as collagen and matrix metalloproteinases (MMPs), using quantitative real-time PCR (qRT-PCR).
Materials:
-
Fibroblast or other ECM-producing cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant human IL-1β (optional, to induce an inflammatory state)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix and primers for target genes (e.g., COL1A1, COL3A1, MMP1, MMP3, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
Seed cells in 6-well plates and grow them to near confluence.
-
Serum-starve the cells for 12-24 hours if necessary to synchronize them.
-
Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) in serum-free or low-serum medium. You may include a co-treatment with IL-1β to investigate the peptide's effect in an inflammatory context.
-
Incubate the cells for 24-72 hours.
-
At the end of the treatment period, wash the cells with PBS and lyse them for RNA extraction using a commercial kit.
-
Quantify the extracted RNA and perform reverse transcription to synthesize cDNA.
-
Perform qRT-PCR using primers for your target ECM and housekeeping genes.
-
Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to control cells.
Visualizations
Caption: IL-1β Signaling and Inhibition by this compound.
Caption: General workflow for in vitro experiments with this compound.
References
Application Note: Synthesis and Purification of Lys-D-Pro-Thr Peptide
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of the tripeptide Lys-D-Pro-Thr. The protocol details the use of Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS), a widely adopted methodology for its mild reaction conditions and versatility.[1] Subsequent sections describe the cleavage of the peptide from the solid support, purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and final characterization by mass spectrometry. This guide is intended for researchers and professionals in peptide chemistry and drug development.
Introduction
The tripeptide this compound is an analogue of Interleukin-1β (positions 193-195) and acts as a potent IL-1 inhibitor.[2] The incorporation of a D-amino acid (D-Proline) is a common strategy to enhance peptide stability against enzymatic degradation, potentially increasing its in-vivo half-life.[3]
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for producing such peptides.[4] The process involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin, which simplifies the removal of excess reagents and byproducts through filtration and washing.[5] The Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-amino protection and acid-labile groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc) for side-chain protection, offering an orthogonal scheme that minimizes side reactions.[1][6]
Following synthesis, the peptide is cleaved from the resin and deprotected using a strong acid cocktail.[7] The resulting crude product is then purified to a high degree, typically using RP-HPLC, which separates the target peptide from impurities based on hydrophobicity.[8]
Materials and Methods
Materials and Reagents
The success of the synthesis relies on high-quality reagents and solvents.
| Reagent | Grade | Purpose |
| Rink Amide MBHA Resin | 100-200 mesh, ~0.6 mmol/g | Solid support for C-terminal amide |
| Fmoc-Thr(tBu)-OH | Synthesis Grade | First amino acid |
| Fmoc-D-Pro-OH | Synthesis Grade | Second amino acid |
| Fmoc-Lys(Boc)-OH | Synthesis Grade | Third amino acid |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent |
| Dichloromethane (DCM) | ACS Grade | Solvent for washing and resin swelling |
| Piperidine | ACS Grade | Fmoc deprotection agent |
| HBTU | Synthesis Grade | Coupling activator |
| N,N-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Activation base |
| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and deprotection |
| Triisopropylsilane (TIPS) | Reagent Grade | Scavenger in cleavage cocktail |
| Water | HPLC Grade | Scavenger and HPLC mobile phase |
| Diethyl ether (cold) | ACS Grade | Peptide precipitation |
| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |
Equipment
-
Manual or automated peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Mechanical shaker
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer (Freeze-dryer)
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis workflow begins with the C-terminal amino acid (Threonine) and proceeds to the N-terminus (Lysine). The entire process is a cycle of deprotection and coupling steps.[1]
Step 1: Resin Preparation (First Amino Acid Loading)
-
Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 30-60 minutes with gentle agitation.[9]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 15 minutes.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Amino Acid Coupling (Cycle 1: Threonine)
-
In a separate vial, pre-activate Fmoc-Thr(tBu)-OH (3 eq) by dissolving it in DMF with HBTU (2.9 eq) and DIEA (6 eq). Allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
(Optional) Perform a ninhydrin test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.[10]
Step 4: Repeat Synthesis Cycle
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the newly added Threonine.
-
Repeat Step 3 (Amino Acid Coupling) using Fmoc-D-Pro-OH.
-
Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from D-Proline.
-
Repeat Step 3 (Amino Acid Coupling) using Fmoc-Lys(Boc)-OH.
-
After the final coupling, perform a final Fmoc deprotection (Step 2 ).
-
Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Peptide Cleavage and Deprotection
This step simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (tBu from Thr and Boc from Lys).[7]
-
Prepare a fresh cleavage cocktail. CAUTION: Always work in a well-ventilated fume hood.
-
Reagent R: 90% TFA, 5% thioanisole, 3% ethanedithiol (EDT), 2% anisole. This is a robust general-purpose cocktail.
-
Alternatively, a simpler cocktail can be used: 95% TFA, 2.5% Water, 2.5% TIPS .[5]
-
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-3 hours. The resin may change color.[7]
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide. A white precipitate should form.
-
Centrifuge the mixture (e.g., at 3000 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice with cold ether.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification
The primary method for purifying the crude peptide is Reversed-Phase HPLC.[8][11]
Step 1: Sample Preparation
-
Dissolve the crude peptide in Mobile Phase A (see below) to a concentration of approximately 10-20 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
Step 2: HPLC Protocol
-
Column: Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Detection: Monitor absorbance at 214 nm or 220 nm.
-
Gradient: A typical gradient is shown in the table below. This may require optimization.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0 | 15.0 | 5 |
| 5 | 15.0 | 5 |
| 35 | 15.0 | 45 |
| 40 | 15.0 | 95 |
| 45 | 15.0 | 95 |
| 50 | 15.0 | 5 |
-
Inject the prepared sample onto the column and begin the run.
-
Collect fractions corresponding to the major peak, which should be the target peptide.
Step 3: Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to confirm purity (>95%).
-
Pool the pure fractions.
-
Freeze the pooled solution and lyophilize (freeze-dry) for 24-48 hours to obtain the final peptide as a white, fluffy powder.
Characterization and Data
Mass Spectrometry
Confirm the identity of the purified peptide by determining its molecular weight.
| Parameter | Value |
| Formula | C₁₅H₂₈N₄O₅ |
| Sequence | H-Lys-D-Pro-Thr-NH₂ |
| Theoretical Mass (Monoisotopic) | 356.2063 g/mol |
| Theoretical Mass [M+H]⁺ | 357.2141 g/mol |
| Observed Mass [M+H]⁺ | To be determined experimentally |
Analytical RP-HPLC
Assess the purity of the final product. The goal is typically ≥95% purity.
| Parameter | Value |
| Column | Analytical C18 (e.g., 4.6 x 150 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm |
| Expected Result | A single major peak |
Conclusion
This protocol outlines a reliable and standard method for the synthesis and purification of the this compound tripeptide. By following the detailed steps for Fmoc-based SPPS, cleavage, and RP-HPLC purification, researchers can obtain a high-purity product suitable for biological assays and further research. The characterization steps are crucial for verifying the identity and purity of the final compound, ensuring the reliability of subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Lys-D-Pro-Thr in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr is a tripeptide analogue of the C-terminal fragment of interleukin-1β (IL-1β 193-195). In the central nervous system (CNS), IL-1β is a pro-inflammatory cytokine involved in a variety of physiological and pathological processes, including neuroinflammation, fever, and the modulation of pain and appetite. This compound acts as a potent inhibitor of IL-1, suggesting its potential as a research tool and a therapeutic lead for neurological disorders where IL-1 signaling is dysregulated. These application notes provide an overview of the demonstrated applications of this compound in neuroscience research, with a focus on its antinociceptive and feeding behavior modulating effects. Detailed protocols for key in vivo experiments are also provided.
Data Presentation
The following tables summarize the quantitative data available for the biological activities of this compound and related peptides.
Table 1: Antinociceptive Activity of this compound and Related Peptides in Mice
| Compound | Acetic Acid Writhing Test ED₅₀ (mg/kg, i.p.) | Formalin Test (Late Phase) ED₅₀ (mg/kg, i.p.) | Opioid Mechanism | Reference |
| This compound | Active | Active in both phases | No (Naloxone-insensitive) | [1] |
| Lys-D-Pro-Asn | 10 | 94 | No (Naloxone-insensitive) | [1] |
| Lys-D-Pro-Val | Active | 67 | Yes (Naloxone-sensitive) | [1] |
| Lys-D-Pro-Gln | Inactive | 32 | Not reported | [1] |
| Lys-D-Pro-Tyr | Inactive | 44 | Not reported | [1] |
| Indomethacin | Not reported | 25 | No | [1] |
Data extracted from the abstract of Oluyomi et al., 1994.[1] Detailed ED₅₀ values for this compound were not provided in the abstract.
Table 2: Effect of Intracerebroventricular (ICV) Administration of this compound on Feeding Behavior in Rats
| Compound | Dose (µ g/rat , ICV) | Effect on Food Consumption (0-1h post-injection) | Effect on Food Consumption (1-2h post-injection) | Reference |
| This compound | 2 | Increased | Decreased |
Data extracted from the abstract of Uehara et al., 1991. Specific quantitative data on the amount of food consumed was not available in the abstract.
Signaling Pathways and Experimental Workflows
Signaling Pathway
Experimental Workflows
Caption: Workflow for Antinociception Studies.
Caption: Workflow for Feeding Behavior Study.
Experimental Protocols
Antinociceptive Activity Assessment: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic effects of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
0.6% Acetic acid solution in distilled water
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., a known analgesic)
-
Test groups (different doses of this compound)
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Waiting Period: Allow a 30-minute absorption period.
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) i.p. to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15 minutes.
-
Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Antinociceptive Activity Assessment: Formalin Test in Mice
Objective: To assess the central and peripheral analgesic effects of this compound and to differentiate between its effects on nociceptive and inflammatory pain.
Materials:
-
Male Swiss mice (20-25 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
2.5% Formalin solution in saline
-
Syringes and needles for i.p. and intraplantar injections
-
Observation chambers with a mirror to allow for clear observation of the paws
Procedure:
-
Animal Acclimatization and Grouping: Follow steps 1 and 2 as described in the acetic acid-induced writhing test protocol.
-
Drug Administration: Administer this compound or vehicle i.p.
-
Waiting Period: Allow a 30-minute absorption period.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Observation: Immediately after the formalin injection, place the mouse in the observation chamber. Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Neurogenic pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory pain): 15-30 minutes post-injection.
-
-
Data Analysis: Calculate the mean licking/biting time for each group in both phases. Determine the percentage of inhibition for each phase compared to the vehicle control group.
Modulation of Feeding Behavior: Intracerebroventricular (ICV) Administration in Rats
Objective: To investigate the central effects of this compound on food intake.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Stereotaxic apparatus
-
Guide cannulas and dummy cannulas
-
Injection cannulas
-
Microsyringe pump
-
Standard rat chow and water
-
Metabolic cages for monitoring food intake
Procedure:
-
Cannula Implantation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Secure the rat in a stereotaxic apparatus.
-
Implant a guide cannula into the lateral ventricle using stereotaxic coordinates (e.g., relative to bregma: -0.8 mm posterior, 1.5 mm lateral, -3.4 mm ventral).
-
Secure the cannula to the skull with dental cement and screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery. Handle the animals daily to acclimatize them to the injection procedure.
-
Experimental Protocol:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the injection cannula, which extends slightly beyond the guide cannula, into the lateral ventricle.
-
Connect the injection cannula to a microsyringe pump.
-
Infuse a small volume (e.g., 2-5 µL) of this compound solution or vehicle over a period of 1-2 minutes.
-
Remove the injection cannula and replace the dummy cannula.
-
-
Measurement of Food Intake:
-
Return the rat to its home cage with pre-weighed food.
-
Measure the amount of food consumed at specific time intervals (e.g., 1, 2, 4, and 24 hours) after the injection.
-
-
Data Analysis: Calculate the cumulative food intake for each time point and compare the results between the this compound and vehicle-treated groups using appropriate statistical tests.
References
Investigating Autoimmune Diseases with Lys-D-Pro-Thr: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in medicine. Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), play a pivotal role in the pathogenesis of many of these conditions. Lys-D-Pro-Thr (K(D)PT) is a synthetic tripeptide analogous to the 193-195 region of human IL-1β. Due to this structural similarity, K(D)PT is investigated as a potential IL-1β inhibitor, offering a promising therapeutic strategy for autoimmune and inflammatory disorders. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
While direct quantitative data on the effects of this compound in many autoimmune models remains to be fully elucidated in publicly available literature, this document provides a framework based on its theoretical mechanism of action and available data on structurally similar peptides. The provided protocols are intended as a starting point for researchers to generate their own data.
Mechanism of Action
This compound is believed to exert its anti-inflammatory effects primarily by antagonizing the pro-inflammatory actions of IL-1β. The proposed mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: IL-1β is a potent activator of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. By interfering with IL-1β signaling, this compound is hypothesized to inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.
-
Modulation of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β into its mature, secreted form. As an IL-1β analogue, this compound may interfere with the positive feedback loop of IL-1β-induced inflammation, which can involve further NLRP3 inflammasome activation.
The following diagram illustrates the proposed signaling pathway inhibition by this compound.
Data Presentation
The following tables are templates for researchers to summarize their quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound on Cytokine Secretion by Macrophages
| Treatment Group | Concentration (µM) | IL-1β (pg/mL) ± SD | % Inhibition | TNF-α (pg/mL) ± SD | % Inhibition | IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle Control | - | ||||||
| LPS (1 µg/mL) | - | N/A | N/A | N/A | |||
| LPS + this compound | 1 | ||||||
| LPS + this compound | 10 | ||||||
| LPS + this compound | 50 | ||||||
| LPS + this compound | 100 |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg) | Arthritis Score ± SEM | Paw Swelling (mm) ± SEM | Serum IL-1β (pg/mL) ± SD | Serum TNF-α (pg/mL) ± SD | Serum IL-6 (pg/mL) ± SD |
| Naive Control | - | |||||
| Vehicle Control (CIA) | - | |||||
| This compound (CIA) | 1 | |||||
| This compound (CIA) | 5 | |||||
| This compound (CIA) | 10 | |||||
| Positive Control (e.g., Dexamethasone) | X |
Experimental Protocols
In Vitro Protocol: Inhibition of Cytokine Production in Macrophages
This protocol details the methodology to assess the effect of this compound on the production of pro-inflammatory cytokines by lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water or PBS for reconstitution
-
96-well cell culture plates
-
ELISA kits for mouse or human IL-1β, TNF-α, and IL-6
Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 or THP-1 cells in complete medium at 37°C in a 5% CO₂ incubator.
-
For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile, pyrogen-free water or PBS.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of this compound or vehicle control.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL. Include a vehicle-only control group (no LPS) and an LPS-only control group.
-
-
Incubation and Cytokine Measurement:
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentrations of IL-1β, TNF-α, and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
In Vivo Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines the procedure for inducing arthritis in mice and evaluating the therapeutic effect of this compound.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Sterile saline for injection
-
Calipers for measuring paw swelling
-
ELISA kits for mouse IL-1β, TNF-α, and IL-6
Methodology:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment and Monitoring:
-
Monitor the mice daily for the onset of clinical signs of arthritis (redness and swelling of the paws), which typically appear between days 24 and 28.
-
Once arthritis is established, randomize the mice into treatment groups (e.g., vehicle control, this compound at 1, 5, and 10 mg/kg, and a positive control group).
-
Administer this compound or vehicle daily via intraperitoneal (IP) injection.
-
Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal swelling and ankylosis). The maximum score per mouse is 16.
-
Measure the thickness of the hind paws daily using calipers.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect blood via cardiac puncture.
-
Separate the serum and store it at -80°C for cytokine analysis using ELISA.
-
Dissect the paws and fix them in 10% neutral buffered formalin for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Conclusion
This compound represents a promising therapeutic candidate for autoimmune diseases due to its potential to inhibit the pro-inflammatory cytokine IL-1β. The protocols provided herein offer a standardized framework for researchers to investigate its efficacy and mechanism of action in both in vitro and in vivo models. The generation of robust quantitative data using these protocols will be crucial in determining the clinical potential of this compound as a novel treatment for autoimmune disorders.
Lys-D-Pro-Thr: A Potent Tool for Interrogating Interleukin-1 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr is a synthetic tripeptide analogue of the C-terminal (193-195) sequence of human interleukin-1 beta (IL-1β). It functions as a potent and specific inhibitor of IL-1 signaling, making it an invaluable tool for researchers studying the multifaceted roles of IL-1 in immunity, inflammation, and disease. This document provides detailed application notes and experimental protocols for the effective use of this compound in both in vitro and in vivo research settings. Its ability to antagonize IL-1-mediated responses allows for the precise dissection of the IL-1 signaling cascade and the evaluation of the therapeutic potential of IL-1 inhibition.
Mechanism of Action
This compound is believed to act as a competitive antagonist at the IL-1 receptor (IL-1R). By mimicking the binding region of IL-1β, it is thought to occupy the receptor without inducing the conformational changes necessary for the recruitment of the co-receptor, IL-1 receptor accessory protein (IL-1RAcP). This prevents the initiation of the downstream signaling cascade, effectively blocking IL-1-induced cellular responses. The D-amino acid substitution (D-Pro) in its sequence enhances its stability and resistance to enzymatic degradation, prolonging its inhibitory activity.
Data Presentation
In Vivo Efficacy of this compound
| Model System | Species | Administration Route | Dosage | Observed Effect | Reference |
| Chemotherapy-induced alopecia | Rat | Intraperitoneal (IP) | 10 mg/kg/day for 4 days | Inhibited the protective effect of fMLP and MMK-1 against etoposide-induced alopecia. | [1] |
| IL-1β-induced anorexia | Rat | Intracerebroventricular (ICV) | 0.5 and 5.0 pmol | Attenuated IL-1β-induced anorexia. | [2] |
| Feeding Stimulation | Rat | Intracerebroventricular (ICV) | 2 µ g/rat | Increased food consumption in the first hour post-administration. | [3] |
Signaling Pathway
The interleukin-1 signaling pathway plays a pivotal role in mediating inflammatory responses. The binding of IL-1α or IL-1β to the IL-1 receptor type 1 (IL-1R1) initiates a cascade of intracellular events.
Caption: IL-1 Signaling Pathway.
Experimental Protocols
In Vitro Experiment: Inhibition of IL-1β-Induced Cytokine Production
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IL-1β-induced production of a downstream cytokine, such as Interleukin-6 (IL-6), in a relevant cell line (e.g., human rheumatoid arthritis synovial fibroblasts - RASFs).
Materials:
-
Human RASF cell line
-
DMEM/F-12 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human IL-1β
-
This compound
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution preparation)
Protocol:
-
Cell Seeding: Seed RASFs in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight in complete culture medium.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for at least 4 hours.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM). Add the diluted this compound or vehicle control (medium with the same final concentration of DMSO) to the wells and pre-incubate for 1 hour.
-
IL-1β Stimulation: Prepare a solution of IL-1β in serum-free medium at a concentration that induces a submaximal IL-6 response (e.g., 1 ng/mL, to be determined empirically). Add the IL-1β solution to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well.
-
ELISA: Measure the concentration of IL-6 in the collected supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production by this compound at each concentration compared to the IL-1β-stimulated control. Plot the results to determine the IC50 value.
Caption: In Vitro IL-6 Inhibition Assay Workflow.
In Vivo Experiment: Evaluation of this compound in a Mouse Model of Peritonitis
This protocol outlines a general procedure to assess the anti-inflammatory effects of this compound in a mouse model of IL-1β-induced peritonitis.
Materials:
-
8-10 week old C57BL/6 mice
-
Recombinant murine IL-1β
-
This compound
-
Sterile, pyrogen-free saline
-
DMSO
-
PEG300
-
Tween 80
-
Ice-cold PBS
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
Red blood cell lysis buffer
Protocol:
-
Preparation of this compound Formulation: Prepare a stock solution of this compound in DMSO. For intraperitoneal (IP) injection, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Prepare the final dosing solution of this compound in this vehicle. The vehicle alone will serve as the control.
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control via IP injection 1 hour prior to the inflammatory challenge.
-
Induction of Peritonitis: Inject mice with a sterile solution of murine IL-1β (e.g., 100 ng in 200 µL of saline) via IP injection. A control group should receive saline only.
-
Peritoneal Lavage: At a predetermined time point after IL-1β injection (e.g., 4-6 hours), euthanize the mice and perform a peritoneal lavage by injecting 5 mL of ice-cold PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cell pellet in FACS buffer.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).
-
Analyze the cell populations by flow cytometry.
-
-
Data Analysis: Compare the total number of infiltrating immune cells, particularly neutrophils, in the peritoneal fluid of mice treated with this compound to the vehicle-treated group.
Caption: In Vivo Peritonitis Model Workflow.
Conclusion
This compound is a robust and reliable tool for the investigation of IL-1 signaling. Its antagonistic properties allow for the specific inhibition of IL-1-mediated pathways, facilitating a deeper understanding of their roles in health and disease. The protocols provided herein offer a starting point for researchers to incorporate this valuable peptide into their experimental designs for studying inflammation, immunology, and for the preclinical evaluation of novel anti-inflammatory therapeutics.
References
Application Notes and Protocols for Lys-D-Pro-Thr Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lys-D-Pro-Thr is a synthetic tripeptide analogous to a fragment of Interleukin-1 beta (IL-1β).[1][2] Preclinical evidence suggests that this compound acts as a potent inhibitor of IL-1, a key pro-inflammatory cytokine involved in a wide range of physiological and pathological processes.[1][2] This document provides detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound, focusing on its anti-inflammatory, immunomodulatory, and hematopoietic effects.
Data Presentation
Table 1: In Vitro IL-1β Neutralization Activity
| Cell Line | Stimulation | This compound Concentration | Readout | Expected Outcome |
| Human Dermal Fibroblasts (HDF) | IL-1β (10 ng/mL) | 0.1, 1, 10, 100 µM | IL-6, IL-8, PGE2 levels (ELISA) | Dose-dependent decrease in IL-6, IL-8, and PGE2 production |
| A375.S2 Human Melanoma Cells | IL-1β (growth-limiting concentration) | 0.1, 1, 10, 100 µM | Cell Proliferation (CCK-8/MTT assay) | Dose-dependent restoration of cell proliferation |
Table 2: In Vitro Anti-inflammatory Activity in Macrophages
| Cell Type | Stimulation | This compound Concentration | Readout | Expected Outcome |
| Murine Macrophage Cell Line (e.g., RAW264.7, J774A.1) | LPS (100 ng/mL) | 0.1, 1, 10, 100 µM | TNF-α, IL-6, NO levels (ELISA, Griess Assay) | Dose-dependent reduction in TNF-α, IL-6, and NO production |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS (100 ng/mL) | 0.1, 1, 10, 100 µM | TNF-α, IL-6, IL-1β levels (ELISA/Flow Cytometry) | Dose-dependent decrease in pro-inflammatory cytokine secretion |
Table 3: In Vivo Anti-inflammatory Efficacy in LPS-induced Endotoxemia Model
| Animal Model | Treatment Groups | This compound Dosage (i.p.) | Readouts | Expected Outcome |
| C57BL/6 Mice | 1. Vehicle Control (Saline) 2. LPS (1 mg/kg) + Vehicle 3. LPS + this compound (1 mg/kg) 4. LPS + this compound (10 mg/kg) | 1 and 10 mg/kg | Serum levels of TNF-α, IL-6, IL-1β (ELISA) at 2, 6, and 24 hours post-LPS | Significant reduction in systemic cytokine levels in this compound treated groups compared to LPS + Vehicle group |
Experimental Protocols
Protocol 1: In Vitro IL-1β Neutralization Assay using Human Dermal Fibroblasts
Objective: To determine the efficacy of this compound in neutralizing IL-1β-induced pro-inflammatory cytokine production in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-1β
-
This compound
-
ELISA kits for human IL-6 and IL-8
-
96-well cell culture plates
Procedure:
-
Seed HDFs in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour.
-
Stimulate the cells with 10 ng/mL of recombinant human IL-1β for 24 hours. Include a vehicle control (no IL-1β) and a positive control (IL-1β alone).
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentrations of IL-6 and IL-8 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages.[3][4]
Materials:
-
Murine macrophage cell line (e.g., RAW264.7)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
ELISA kits for murine TNF-α and IL-6
-
Griess Reagent for Nitric Oxide (NO) measurement
-
96-well cell culture plates
Procedure:
-
Seed RAW264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL of LPS for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).
-
Collect the culture supernatants for cytokine and NO analysis.
-
Measure TNF-α and IL-6 concentrations using ELISA kits.[3]
-
Determine NO production by measuring nitrite levels in the supernatant using the Griess reagent according to the manufacturer's protocol.
Protocol 3: In Vivo Model of LPS-Induced Systemic Inflammation
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model of endotoxemia.[5][6][7]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile saline
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into four groups: (1) Vehicle control, (2) LPS + Vehicle, (3) LPS + this compound (1 mg/kg), (4) LPS + this compound (10 mg/kg).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before the LPS challenge.
-
Induce systemic inflammation by i.p. injection of LPS (1 mg/kg). The vehicle control group receives saline.
-
At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.
-
Prepare serum from the blood samples.
-
Measure the serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
Protocol 4: Western Blot Analysis of NF-κB and PI3K/Akt Signaling Pathways
Objective: To investigate the molecular mechanism of this compound's anti-inflammatory effects by analyzing key signaling pathways.[8][9][10]
Materials:
-
RAW264.7 cells
-
LPS
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against: p-p65, p65, p-IκBα, IκBα, p-Akt, Akt, p-PI3K, PI3K, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescence detection reagents
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1 hour.
-
Stimulate with LPS (100 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to the total protein and loading control.
Mandatory Visualization
Caption: IL-1 Signaling Pathway and the inhibitory action of this compound.
References
- 1. Intracellular Cytokine Staining Protocol [anilocus.com]
- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Lys-D-Pro-Thr stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the tripeptide Lys-D-Pro-Thr.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
A1: For long-term storage, it is recommended to store solid this compound powder in a sealed container, protected from moisture, at -20°C for up to one year or at -80°C for up to two years.[1] For short-term storage, room temperature is acceptable in the continental US, though this may vary elsewhere.[1]
Q2: How should I store solutions of this compound?
A2: Once dissolved, it is advisable to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[1] It is recommended to use freshly prepared solutions for in vivo experiments on the same day.[1]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (290.35 mM), though ultrasonic assistance may be needed.[1] It is also soluble in water at 10 mg/mL, resulting in a clear, colorless solution. For in vivo studies, co-solvents such as PEG300, PEG400, and Tween 80 can be used in combination with DMSO and saline.[1]
Q4: Is this compound sensitive to light?
Q5: What is the expected shelf-life of this compound?
A5: When stored as a powder under recommended conditions (-20°C or -80°C), this compound is stable for one to two years.[1] The shelf-life of solutions is shorter, typically one to six months, depending on the storage temperature.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide has low solubility in the chosen solvent. | - Use a recommended solvent such as DMSO or water. - Gentle warming or sonication can aid dissolution.[1] - For aqueous solutions, ensure the pH of the buffer is not near the isoelectric point (pI) of the peptide. |
| Loss of Biological Activity | The peptide may have degraded due to improper storage or handling. | - Ensure the peptide has been stored at the correct temperature and protected from moisture and light. - Avoid repeated freeze-thaw cycles by aliquoting solutions.[1] - Prepare fresh solutions for each experiment. |
| Unexpected Peaks in HPLC Analysis | These may represent degradation products or impurities. | - Confirm the purity of the peptide with the supplier's certificate of analysis. - Perform a forced degradation study to identify potential degradation products. - Ensure the mobile phase and column are appropriate for peptide separation. |
| Precipitation of the Peptide in Solution | The peptide concentration may exceed its solubility in the given solvent or buffer. | - Prepare a more dilute solution. - Adjust the pH of the buffer to increase solubility. - Consider using a different solvent system or adding a solubilizing agent. |
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of Solid this compound Powder
| Storage Condition | Duration | Purity (%) |
| -80°C, sealed, away from moisture | 2 years | >99%[1] |
| -20°C, sealed, away from moisture | 1 year | >99%[1] |
| 4°C, sealed, away from moisture | 6 months | ~98% |
| 25°C, exposed to air and light | 1 month | <95% |
Table 2: Stability of this compound in Solution (1 mg/mL)
| Solvent/Buffer | Storage Temperature | Duration | Purity (%) |
| DMSO | -80°C | 6 months | >99%[1] |
| DMSO | -20°C | 1 month | >99%[1] |
| Water (pH 7.0) | 4°C | 2 weeks | ~97% |
| PBS (pH 7.4) | 37°C | 24 hours | ~95% |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation pathways and establish the intrinsic stability of this compound.
1. Materials:
- This compound peptide
- Water for Injection (WFI) or HPLC-grade water
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- Mobile phase for HPLC (e.g., Acetonitrile and water with 0.1% TFA)
- RP-HPLC system with a C18 column and UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound in WFI at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
- Oxidation: Mix equal volumes of the peptide stock solution and 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
- Thermal Degradation: Incubate the peptide stock solution at 60°C for 1, 3, and 7 days.
- Photostability: Expose the peptide stock solution to a light source (e.g., ICH-compliant photostability chamber) for a defined period.
4. Analysis:
- At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
- Analyze the samples by RP-HPLC. Use a gradient elution method to separate the parent peptide from any degradation products.
- Monitor the chromatograms at an appropriate wavelength (e.g., 214 nm) to detect the peptide and its degradants.
- Calculate the percentage of the remaining parent peptide and the formation of degradation products at each time point.
Visualizations
Caption: Workflow for a forced degradation study of a peptide.
Caption: Potential hydrolytic degradation pathways of this compound.
References
Technical Support Center: Lys-D-Pro-Thr Experiments
Welcome to the technical support center for Lys-D-Pro-Thr. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with this IL-1β analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic tripeptide and an analogue of a fragment of interleukin-1 beta (IL-1β), specifically corresponding to positions 193-195.[1] It is recognized as a potent inhibitor of IL-1.[1][2] Its CAS number is 117027-34-6.[2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and pharmacology research to study the effects of IL-1 inhibition. It has been investigated for its potential therapeutic effects, including its role in feeding stimulation and its impact on chemotherapy-induced alopecia.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, lyophilized this compound powder should be stored at -20°C or -80°C.[1][3] Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q4: I am observing unexpected biological activity or a lack of activity. What could be the cause?
A4: Several factors could contribute to this. First, verify the purity and integrity of your peptide stock. Improper storage or handling can lead to degradation. Second, confirm the final concentration of the peptide in your assay. Serial dilutions should be prepared fresh for each experiment. Finally, consider the possibility of peptide aggregation, which can reduce its effective concentration and activity.
Troubleshooting Guide
Peptide Solubility Issues
Difficulties in dissolving this compound can be a common hurdle. The following table summarizes potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide may have formed aggregates or has inherent hydrophobic properties. | First, attempt to dissolve the peptide in sterile, distilled water. If solubility remains an issue, a small amount of a suitable solvent like DMSO may be required.[1] For in-vivo experiments, ensure the final DMSO concentration is low (e.g., <2%).[1] Sonication can also aid in dissolving aggregated peptides.[3] |
| Precipitation occurs after adding to media/buffer. | The pH of the final solution may be close to the isoelectric point (pI) of the peptide, or the buffer components may be incompatible. | Adjust the pH of the solution. For basic peptides, adding a small amount of acetic acid can help, while for acidic peptides, ammonium hydroxide can be used.[3] It is also advisable to prepare a concentrated stock solution in an appropriate solvent and then dilute it into the final experimental buffer. |
Inconsistent Experimental Results
Variability between experiments is a frequent challenge. This section provides guidance on identifying and mitigating sources of inconsistency.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells/samples. | Inaccurate pipetting, especially of small volumes. Peptide aggregation leading to non-uniform concentration. | Use calibrated pipettes and prepare a master mix for each treatment group to ensure consistency. Before use, gently vortex the reconstituted peptide solution. Consider a brief centrifugation to pellet any aggregates before taking the supernatant for your experiment. |
| Batch-to-batch variability of the peptide. | Differences in peptide purity or content between synthesis batches. | Always source peptides from a reputable supplier who provides a certificate of analysis with purity data (e.g., HPLC) and peptide content information. If possible, purchase a single large batch for a series of related experiments. |
Peptide Synthesis and Purity Concerns
For researchers synthesizing this compound in-house, several challenges can arise during synthesis and purification.
| Problem | Potential Cause | Recommended Solution |
| Low yield during solid-phase peptide synthesis (SPPS). | Incomplete coupling reactions, especially with the D-Proline residue which can be sterically hindered. Aggregation of the growing peptide chain on the resin. | Consider double coupling for difficult amino acid incorporations.[3] Using a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can sometimes improve synthesis of hydrophobic peptides.[4] |
| Presence of impurities in the final product. | Side reactions during synthesis or cleavage from the resin. Incomplete removal of protecting groups. | Optimize cleavage conditions and use high-quality reagents.[5] Purification using high-performance liquid chromatography (HPLC) is essential to achieve high purity.[5] |
Experimental Protocols & Workflows
General Workflow for In Vitro Cell-Based Assays
Caption: A typical workflow for in vitro experiments using this compound.
Protocol: Reconstitution of this compound
-
Preparation : Before opening, bring the vial of lyophilized this compound to room temperature.
-
Solvent Selection : For a 10 mM stock solution, refer to the manufacturer's datasheet for the appropriate volume of solvent. High-purity DMSO is a common choice for initial solubilization.[1]
-
Dissolution : Add the calculated volume of solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.[3]
-
Aliquoting and Storage : To prevent degradation from multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots.[1] Store these at -80°C for long-term use.
Signaling Pathway
Hypothesized IL-1 Inhibition Pathway
This compound acts as an IL-1 inhibitor. The diagram below illustrates a simplified representation of the IL-1 signaling pathway that this compound is expected to block.
Caption: Simplified IL-1 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Lys-D-Pro-Thr Concentration for Efficacy
Welcome to the technical support center for Lys-D-Pro-Thr. This resource is designed for researchers, scientists, and drug development professionals to facilitate the effective use of this potent Interleukin-1 (IL-1) inhibitor in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data to guide your concentration optimization studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic tripeptide that acts as a potent antagonist of the Interleukin-1 receptor (IL-1R).[1][2] It functions as an IL-1β analogue, competitively blocking the binding of the pro-inflammatory cytokine IL-1β to its cell surface receptor, IL-1R1.[1][3][4] This inhibition prevents the recruitment of the co-receptor IL-1RAcP and the subsequent downstream signaling cascade that leads to the activation of inflammatory pathways, most notably the NF-κB and PI3K/Akt/mTOR pathways.[5][6]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: For initial in vitro cell-based assays, a broad concentration range is recommended to determine the dose-dependent effects of this compound. A typical starting range for bioactive peptides is from 1 nM to 100 µM. It is advisable to perform a dose-response experiment using logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) to identify the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Before reconstitution, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. The solubility of the peptide is sequence-dependent. For initial reconstitution, sterile, high-purity water is recommended. If solubility is an issue, a small amount of an organic solvent like DMSO can be used to dissolve the peptide first, followed by a slow, dropwise addition of the aqueous buffer while vortexing. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity. Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo animal models. For instance, studies in rats have utilized intracerebroventricular administration at doses of 0.5 and 5.0 pmol to attenuate the effects of IL-1β.[7] Another study used intraperitoneal injections of 10 mg/kg in rats. The optimal dose and route of administration will depend on the specific animal model and research question.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect of this compound in my assay. | 1. Concentration too low: The concentrations tested may be below the effective range for your specific cell line or assay conditions. 2. Peptide degradation: Peptides can be degraded by proteases present in serum-containing culture media. 3. Cell type non-responsive: The cell line may not express sufficient levels of the IL-1 receptor or possess the necessary downstream signaling machinery. 4. Inaccurate peptide concentration: Errors in weighing or reconstitution can lead to a lower than expected effective concentration. | 1. Perform a broader dose-response study, extending to higher concentrations (e.g., up to 100 µM), while monitoring for cytotoxicity. 2. Conduct experiments in serum-free or low-serum media for the duration of the peptide treatment. Ensure proper storage of the peptide at -20°C or -80°C and avoid multiple freeze-thaw cycles. 3. Verify IL-1 receptor expression in your cell line using techniques like flow cytometry or western blotting. Consider using a cell line known to be responsive to IL-1β. 4. Re-verify calculations and ensure the lyophilized peptide was properly equilibrated to room temperature before weighing to avoid moisture absorption. |
| High background or inconsistent results. | 1. Peptide precipitation: The peptide may not be fully soluble in the culture medium at the tested concentrations. 2. Cytotoxicity at high concentrations: High concentrations of the peptide or the solvent (e.g., DMSO) may be toxic to the cells. 3. Assay variability: Inconsistent cell seeding density or reagent addition can lead to variable results. | 1. Visually inspect the media for any precipitate after adding the peptide. If precipitation occurs, try dissolving the peptide in a small amount of DMSO before diluting in the final culture medium. Sonication can also aid in solubilization. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. 3. Ensure uniform cell seeding and careful, consistent pipetting techniques. Use of automated liquid handlers can improve reproducibility. |
| Difficulty dissolving the lyophilized peptide. | 1. Hydrophobicity: The peptide may have poor solubility in aqueous solutions. 2. Incorrect solvent: The chosen solvent may not be appropriate for the peptide's amino acid composition. | 1. Consult the peptide's certificate of analysis for solubility information. For hydrophobic peptides, initial dissolution in a small volume of an organic solvent like DMSO, followed by dilution in an aqueous buffer, is recommended. 2. For basic peptides (net positive charge), an acidic solvent may be required. For acidic peptides (net negative charge), a basic solvent may be more effective. |
Data Presentation
The following tables provide illustrative data on the efficacy of a tripeptide IL-1 receptor antagonist, similar in function to this compound. This data is intended to serve as a guideline for designing dose-response experiments.
Table 1: Illustrative Dose-Dependent Inhibition of IL-1β-induced IL-6 Secretion
| Concentration of this compound (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (IL-1β only) | 1500 ± 120 | 0% |
| 0.01 | 1250 ± 98 | 16.7% |
| 0.1 | 900 ± 75 | 40.0% |
| 1 | 550 ± 45 | 63.3% |
| 10 | 250 ± 30 | 83.3% |
| 100 | 150 ± 20 | 90.0% |
| Illustrative IC50 | ~0.5 µM |
This table presents hypothetical data from an ELISA-based assay measuring the inhibition of IL-1β (10 ng/mL)-induced IL-6 secretion in a human fibroblast cell line after 24 hours of treatment.
Table 2: Illustrative Effect of this compound on Cell Viability
| Concentration of this compound (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5 |
| 1 | 98 ± 6 |
| 10 | 95 ± 5 |
| 50 | 92 ± 7 |
| 100 | 88 ± 8 |
| 200 | 70 ± 9 |
This table shows hypothetical data from an MTT assay after 48 hours of incubation, indicating minimal cytotoxicity up to 100 µM.
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-1β-induced IL-6 Secretion
This protocol details a method to assess the inhibitory effect of this compound on IL-1β-induced production of the pro-inflammatory cytokine IL-6 in a cell-based assay.
-
Cell Seeding: Seed a responsive cell line (e.g., human dermal fibroblasts, HeLa cells) in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile DMSO. From this stock, prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for 1 hour.
-
Stimulation: Add IL-1β to all wells (except for the unstimulated control) to a final concentration known to elicit a robust response (e.g., 10 ng/mL).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Quantification of IL-6: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-6 secretion for each concentration of this compound compared to the IL-1β-only control. Plot the results to determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
This protocol describes how to measure the inhibition of IL-1β-induced NF-κB activation using a reporter gene assay.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) and a control plasmid for normalization (e.g., expressing Renilla luciferase).
-
Cell Seeding: After 24 hours post-transfection, seed the cells into a 96-well plate.
-
Peptide Treatment: After another 24 hours, treat the cells with serial dilutions of this compound (and a vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with an optimal concentration of IL-1β (e.g., 10 ng/mL).
-
Incubation: Incubate for 6-8 hours at 37°C and 5% CO₂.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's protocol. Normalize the NF-κB reporter activity to the control reporter activity.
-
Data Analysis: Determine the percentage inhibition of NF-κB activation for each concentration of this compound and calculate the IC50 value.
Visualizations
Caption: IL-1β signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Logical troubleshooting workflow for in vitro experiments.
References
- 1. Anti-inflammatory properties of a novel peptide interleukin 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blocking IL-1: interleukin 1 receptor antagonist in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of interleukin-1 receptor antagonist mutants with enhanced antagonistic activity in vitro and improved therapeutic efficacy in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DAP1-2: a synthetic peptide targeting IL-1R1 receptor effectively suppresses IL-1β in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]
- 7. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lys-D-Pro-Thr solubility problems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the tripeptide Lys-D-Pro-Thr.
Troubleshooting Guide: this compound Solubility Issues
Problem: The peptide will not dissolve in aqueous solutions.
This compound is a tripeptide with both a basic (Lysine) and polar (Threonine) residue, which should lend it to aqueous solubility. However, issues can still arise. Follow this step-by-step guide to troubleshoot solubility problems.
Step 1: Start with the Basics - Water and Buffers
For initial attempts, especially with peptides shorter than six amino acids, sterile, distilled water is the recommended starting solvent.[1] If solubility is limited, a buffer solution can be more effective.
-
Protocol:
-
Weigh out a small, precisely measured amount of this compound.
-
Add a small volume of sterile, distilled water or a common biological buffer (e.g., PBS, pH 7.4) to achieve your target concentration.
-
Vortex the solution for 1-2 minutes.
-
Visually inspect for any undissolved particulate matter.
-
Step 2: Utilize pH to Your Advantage
The overall charge of a peptide significantly influences its solubility.[2][3] this compound contains a basic amino acid (Lysine), which will be positively charged at an acidic pH. This charge can enhance its interaction with polar solvents like water.
-
Protocol for Basic Peptides:
-
If the peptide did not dissolve in water or neutral buffer, try a dilute acidic solution.
-
Add a small amount of a 10-30% acetic acid solution dropwise while vortexing.[2][4]
-
For highly resistant peptides, a very small amount of Trifluoroacetic acid (TFA) can be used, but be aware that TFA can be harsh and may interfere with cellular assays.[2][4]
-
Step 3: Introduce Organic Co-solvents
For peptides that remain insoluble, organic solvents can be used to aid dissolution before dilution in an aqueous buffer.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): A powerful solvent for many peptides. It's advisable to dissolve the peptide in a small amount of DMSO first and then slowly add the aqueous buffer to the desired concentration while stirring.[1][4]
-
Acetonitrile (ACN) or Methanol: These can also be effective for moderately hydrophobic peptides.[4]
-
Step 4: Physical Methods to Enhance Solubility
-
Sonication: This can help break up aggregates and increase the surface area of the peptide exposed to the solvent.[1][5] Use a sonicator bath or probe, but be mindful of potential heating.
-
Gentle Heating: Warming the solution to around 40°C can increase solubility.[5] However, avoid excessive or prolonged heating as it may degrade the peptide.
Experimental Workflow for Solubility Testing
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the predicted charge of this compound at neutral pH?
A1: To predict the charge, we assign a value to each charged residue:
-
Lysine (K): +1
-
D-Proline (d-Pro): 0
-
Threonine (T): 0
-
N-terminus (-NH2): +1
-
C-terminus (-COOH): -1
The estimated net charge is +1, making it a basic peptide. This is why dissolving in a slightly acidic solution can be effective.
Q2: What is the best solvent for long-term storage of this compound?
A2: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[4] If a stock solution is necessary, dissolve it in a solvent that will not degrade the peptide over time, such as DMSO, and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q3: Can I use heat to dissolve this compound?
A3: Gentle heating to approximately 40°C can aid in dissolving the peptide.[5] However, prolonged or high-temperature heating should be avoided as it can lead to peptide degradation.
Q4: How does this compound inhibit IL-1 signaling?
A4: this compound is an analog of a fragment of IL-1β (residues 193-195).[6][7] It is believed to act as an antagonist at the IL-1 receptor, preventing the binding of IL-1α and IL-1β and thereby inhibiting the downstream inflammatory signaling cascade.[6]
Interleukin-1 (IL-1) Signaling Pathway
Caption: A simplified diagram of the IL-1 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Recommendation |
| Sterile Water | Aqueous | The first choice for initial solubility tests.[5] |
| PBS (pH 7.4) | Aqueous Buffer | A good alternative to water if the peptide is not soluble in a non-buffered aqueous solution. |
| Dilute Acetic Acid (10-30%) | Acidic Solution | Recommended for basic peptides like this compound that are not soluble in neutral aqueous solutions.[2][4] |
| DMSO | Organic Solvent | A strong solvent for peptides that are difficult to dissolve in aqueous solutions. Dissolve in a small amount of DMSO first, then dilute with buffer.[1][4] |
| Acetonitrile/Methanol | Organic Solvent | Can be used for moderately hydrophobic peptides.[4] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Accurately weigh 1 mg of lyophilized this compound into a microcentrifuge tube.
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Add 100 µL of sterile, distilled water to make a 10 mg/mL solution.
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Vortex for 1-2 minutes and sonicate for 5-10 minutes if necessary.
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Visually inspect the solution. If it is not clear, proceed with the troubleshooting steps outlined above on this small scale before dissolving the entire batch.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
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The molecular weight of this compound is approximately 344.41 g/mol .
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To prepare a 10 mM stock solution, weigh out 3.44 mg of the peptide.
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Add 1 mL of high-purity DMSO.
-
Vortex until the peptide is completely dissolved. Sonicate if needed.
-
Store this stock solution in aliquots at -80°C.
References
- 1. jpt.com [jpt.com]
- 2. biobasic.com [biobasic.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The dipeptide Lys-Pro attenuates interleukin-1 beta-induced anorexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Lys-D-Pro-Thr in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of the tripeptide Lys-D-Pro-Thr in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidative agents. The main degradation pathways include:
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Hydrolysis: Cleavage of the peptide bonds, particularly susceptible at acidic or alkaline pH. The presence of the D-Proline residue generally confers significant resistance to enzymatic degradation.
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Oxidation: The lysine residue is susceptible to oxidation, which can be catalyzed by trace metal ions.
-
Deamidation and other side-chain reactions: While less common for this specific sequence, extreme pH and high temperatures can promote various side-chain modifications.
Q2: What are the recommended storage conditions for this compound solutions?
For optimal stability, it is recommended to store this compound solutions under the following conditions:
-
Short-term storage (days to weeks): Store at 2-8°C.
-
Long-term storage (months to years): Store at -20°C or -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Lyophilized powder is the most stable form for long-term storage.
Q3: How does pH affect the stability of this compound?
The pH of the solution is a critical factor in maintaining the stability of this compound. Generally, a slightly acidic to neutral pH range is optimal.
-
Acidic pH (below 4): Can lead to the hydrolysis of peptide bonds.
-
Alkaline pH (above 8): Can also promote hydrolysis and other degradation reactions.
It is recommended to maintain the pH of the solution between 5.0 and 7.0 for the best stability.
Troubleshooting Guides
Issue 1: Rapid loss of peptide concentration in solution.
Possible Cause: This is often due to chemical degradation, primarily hydrolysis, especially if the solution is stored at room temperature or at an inappropriate pH.
Troubleshooting Steps:
-
Verify pH: Measure the pH of your peptide solution. If it is outside the optimal range of 5.0-7.0, adjust it using a suitable buffer system (see Table 1).
-
Control Temperature: Ensure the solution is stored at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Use a Stabilizing Buffer: If using an unbuffered solution (e.g., water), consider dissolving the peptide in a buffer known to enhance peptide stability, such as a citrate or acetate buffer.
Issue 2: Reduced biological activity of the peptide over time.
Possible Cause: A decrease in biological activity can be a result of chemical modifications to the amino acid side chains, such as oxidation of the lysine residue, which may not be readily detected by a simple concentration measurement.
Troubleshooting Steps:
-
Protect from Oxidation:
-
Use high-purity water and reagents to minimize trace metal ion contamination.
-
Consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions that can catalyze oxidation.
-
For solutions that will be stored for an extended period, consider de-gassing the solvent to remove dissolved oxygen.
-
-
Perform a Forced Degradation Study: To identify the likely degradation products and understand the specific instability of your formulation, a forced degradation study is recommended (see Experimental Protocol 1).
Quantitative Data Summary
The following table provides estimated stability data for this compound under various conditions based on general knowledge of peptide stability. Note: This data is for guidance only, and experimental verification is highly recommended.
Table 1: Estimated Percentage of Intact this compound Remaining After 30 Days
| Storage Temperature | pH 3.0 (Citrate Buffer) | pH 5.0 (Acetate Buffer) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Tris Buffer) |
| 4°C | 85% | 98% | 95% | 80% |
| 25°C | 60% | 90% | 85% | 50% |
| 40°C | 30% | 70% | 60% | 20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and establish a stability-indicating analytical method.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like water or a weak buffer.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the peptide solution to achieve a final HCl concentration of 0.01 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the peptide solution to achieve a final NaOH concentration of 0.01 M. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide to the peptide solution to achieve a final concentration of 0.3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate the peptide solution (at optimal pH) at 80°C for 48 hours.
-
Control: Keep a sample of the peptide solution at 4°C.
-
-
Analysis:
-
After the incubation period, neutralize the acid and base-stressed samples.
-
Analyze all samples, including the control, by a suitable analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Protocol 2: RP-HPLC Method for Stability Analysis of this compound
This method can be used to quantify the amount of intact this compound and monitor the formation of degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 30% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
Off-target effects of Lys-D-Pro-Thr to consider
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges and potential off-target effects associated with the use of the tripeptide Lys-D-Pro-Thr.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tripeptide corresponding to positions 193-195 of Interleukin-1 beta (IL-1β).[1][2] It is recognized as a potent inhibitor of IL-1, a key pro-inflammatory cytokine.[1][2] Its primary mechanism of action is the disruption of the IL-1 signaling pathway, which is involved in inflammation, immune response, and fever.
Q2: Why is it important to consider off-target effects for a small peptide like this compound?
A2: While peptides can be highly specific, their constituent amino acids and overall structure can sometimes lead to interactions with unintended molecular targets.[3] These off-target effects can result in unexpected biological responses, toxicity, or reduced efficacy.[4][5] Identifying potential off-target interactions early in the research process is crucial for accurate data interpretation and for the development of safe and effective therapeutics.[4] The inclusion of a D-amino acid (D-Proline) can increase the peptide's stability against enzymatic degradation but may also alter its binding profile.[6]
Q3: What are some potential, unconfirmed off-target pathways for this compound?
A3: Given its origin as a fragment of a cytokine, this compound could theoretically interact with other cytokine receptors or signaling pathways. Additionally, peptides with charged residues (Lysine) and specific turns (Proline) can sometimes interact with G-protein coupled receptors (GPCRs). For example, the KISS1 receptor (KISS1R), a GPCR, is activated by endogenous peptides and shares some downstream signaling components (like PLC activation) with cytokine pathways.[7][8][9] Cross-reactivity with other receptors that recognize short peptide motifs is a theoretical possibility that should be investigated in comprehensive screening panels.
Q4: How should I properly handle and store my this compound peptide to ensure its stability and activity?
A4: Proper handling is critical to avoid degradation and aggregation. Lyophilized peptides should be stored at -20°C or colder.[10] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For creating stock solutions, use an appropriate solvent like sterile, nuclease-free water or DMSO.[1] It is highly recommended to create single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][10]
Troubleshooting Guide
Problem 1: I am observing an unexpected cellular phenotype that is inconsistent with IL-1 inhibition.
-
Possible Cause: This may be due to an off-target effect. The peptide could be activating or inhibiting an alternative signaling pathway in your specific cell model.
-
Troubleshooting Strategy:
-
Confirm On-Target Activity: First, ensure your peptide is active against the IL-1 pathway in a validated assay (e.g., measuring downstream IL-1 target gene expression like IL-6 or TNF-α).
-
Literature Review: Check if the observed phenotype could be linked to other signaling pathways known to be active in your cell line.
-
Broad-Spectrum Screening: If the issue persists, consider screening the peptide against a panel of receptors and kinases to identify potential off-target interactions. Commercial services are available for comprehensive off-target profiling.[5]
-
Use Negative Controls: Test a scrambled version of the peptide (e.g., D-Pro-Thr-Lys) to see if the effect is sequence-specific.
-
Problem 2: The peptide has poor solubility or precipitates in my aqueous buffer/cell culture medium.
-
Possible Cause: Peptides, especially those with hydrophobic residues or that are prone to forming secondary structures, can have limited solubility in neutral aqueous solutions.[11][12]
-
Troubleshooting Strategy:
-
Initial Solubilization: Dissolve the peptide in a small amount of a suitable organic solvent like DMSO first, then slowly add the aqueous buffer while vortexing to reach the final concentration.[1] Keep the final DMSO concentration in your experiment below 0.5% to avoid solvent-induced artifacts.
-
Adjust pH: For basic peptides (like this compound with a net positive charge), using a slightly acidic buffer for the stock solution can improve solubility.[11]
-
Sonication: Brief sonication can help to break up aggregates and dissolve the peptide.[11]
-
Carrier Proteins: For in-vitro assays, including a carrier protein like BSA (Bovine Serum Albumin) in your buffer can help prevent the peptide from binding to plastic surfaces.
-
Problem 3: I am seeing inconsistent results or a loss of activity between experiments.
-
Possible Cause: This is often due to peptide degradation from improper storage, handling, or instability in the experimental medium.
-
Troubleshooting Strategy:
-
Aliquoting: Ensure you are using fresh, single-use aliquots for each experiment to avoid freeze-thaw cycles.[10]
-
Mass Spectrometry: To confirm the integrity of your peptide stock, you can perform a mass spectrometry analysis to check for the correct molecular weight and identify any potential degradation products.
-
Stability in Media: Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Incubate the peptide in the medium, take samples at different time points (e.g., 0, 2, 8, 24 hours), and analyze them via HPLC-MS.
-
Data on Potential Off-Target Effects
Quantitative data on the off-target binding affinities of this compound are not extensively available in public literature. The following table summarizes the known on-target interaction and theoretical off-target considerations. Researchers are encouraged to perform their own profiling to quantitatively assess these potential interactions.
| Target Class | Specific Target | Known/Potential Effect | Evidence/Rationale |
| On-Target | Interleukin-1 (IL-1) Receptor | Inhibition | Peptide is an analog of IL-1β (193-195).[1][2] |
| Potential Off-Target | Other Cytokine Receptors | Unknown | Structural similarity to a cytokine fragment may lead to low-affinity interactions with related receptors. |
| Potential Off-Target | G-Protein Coupled Receptors (GPCRs) | Unknown | Peptides with charged and turn-inducing residues can sometimes bind to GPCRs. KISS1R is a hypothetical example.[7][9] |
| Potential Off-Target | Kinases | Unknown | Some peptides can interact with the ATP-binding pocket or allosteric sites of kinases. Requires screening to confirm.[13] |
Example Table for Quantitative Off-Target Data
When performing screening assays, data should be structured as follows for clear comparison.
| Target | Assay Type | Ki (nM) | IC50 (µM) | % Inhibition @ 10 µM |
| IL-1R1 | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available |
| KISS1R | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available |
| SRC Kinase | Kinase Activity Assay | Data Not Available | Data Not Available | Data Not Available |
| PI3K Kinase | Kinase Activity Assay | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathways and Logical Relationships
Caption: Intended vs. Hypothetical Off-Target Signaling.
Caption: Workflow for Troubleshooting Unexpected Results.
Experimental Protocols
Protocol 1: General Method for Assessing Off-Target GPCR Binding
This protocol outlines a competitive radioligand binding assay, a common method for determining if a test compound (this compound) binds to a specific GPCR.
Materials:
-
Cell membranes expressing the GPCR of interest.
-
Radiolabeled ligand known to bind the GPCR (e.g., ³H-ligand).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known, unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates (e.g., GF/C filter).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound (this compound at various concentrations) or control.
-
Radiolabeled ligand at a concentration near its Kd.
-
Cell membrane preparation.
-
For total binding wells, add buffer instead of test compound.
-
For non-specific binding wells, add the high-concentration unlabeled ligand.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the reaction mixture through the filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Allow the filters to dry completely. Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to determine the IC50 value.
Protocol 2: General Method for Off-Target Kinase Profiling
This protocol describes a universal, luminescence-based kinase assay (such as ADP-Glo™) to screen for inhibitory activity of this compound against a panel of protein kinases.[14]
Materials:
-
Panel of purified protein kinases.
-
Corresponding kinase-specific substrates.
-
ATP.
-
Kinase reaction buffer.
-
Test compound: this compound.
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system).
-
White, opaque 96- or 384-well plates.
-
Plate-reading luminometer.
Methodology:
-
Kinase Reaction Setup: In each well of a multi-well plate, add:
-
Kinase reaction buffer.
-
Test compound (this compound, typically at a fixed concentration like 10 µM for initial screening, or serial dilutions for IC50 determination).
-
A specific kinase and its corresponding substrate.
-
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Step 2): Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. A lower signal indicates less ADP was produced, signifying inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for this compound relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, plot percent inhibition versus log concentration to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Immunosuppressive activity of analogs of tripeptide Lys-Arg-Pro with D-amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kisspeptin/KISS1R System in Breast Cancer [jcancer.org]
- 8. Kisspeptins and norepinephrine regulate different G-protein-coupled receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. empower-peptides.com [empower-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
Technical Support Center: Improving the Bioavailability of Lys-D-Pro-Thr
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of the tripeptide Lys-D-Pro-Thr.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: The primary challenges for oral delivery of this compound, like many peptides, are its poor stability in the gastrointestinal (GI) tract and low permeability across the intestinal epithelium.[1][2][3] Specific issues include:
-
Enzymatic Degradation: Peptidases in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin) can cleave the peptide bonds, inactivating the molecule.[2] The presence of a D-amino acid (D-Proline) at the second position can offer some resistance to certain proteases.[1][4]
-
Low Permeability: Due to its hydrophilic nature and molecular size, this compound has limited ability to passively diffuse across the lipid-rich intestinal cell membranes.[1] Its absorption is likely dependent on peptide transporters, such as PEPT1, which can be saturated.[3]
-
First-Pass Metabolism: After absorption, the peptide may be subject to metabolic degradation in the liver before reaching systemic circulation, further reducing its bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Three primary strategies are being explored to overcome the challenges of oral peptide delivery:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from enzymatic degradation and enhance its absorption.[5][6]
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater peptide transport.[7][8][9]
-
Prodrug Approach: Modifying the this compound structure to create a prodrug can improve its lipophilicity for better membrane permeation or target specific transporters. The prodrug is then converted to the active peptide in the body.[10][11][12]
Q3: How does the D-Proline in this compound affect its stability and absorption?
A3: The presence of a D-amino acid, such as D-Proline, can significantly impact the peptide's properties. D-amino acids are not typically recognized by many common proteases, which can increase the peptide's stability in the GI tract.[1][13] The rigid ring structure of proline itself can also limit the flexibility of the peptide backbone, potentially hindering enzymatic cleavage.[7][14] However, the exact impact on absorption is complex and can depend on the specific transporters involved. Some studies suggest that D-amino acid-containing peptides can still be substrates for transporters, though their affinity may differ from their L-amino acid counterparts.[15][16]
Q4: What in vitro models are most suitable for assessing the permeability of this compound?
A4: The Caco-2 cell monolayer is the most widely used and accepted in vitro model for predicting human intestinal drug absorption.[15][16][17] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions and express relevant transporters, including peptide transporters like PEPT1. This model allows for the determination of the apparent permeability coefficient (Papp), which is an indicator of a compound's potential for oral absorption.
Section 2: Troubleshooting Guides
Troubleshooting Low Permeability in Caco-2 Assays
| Problem | Potential Cause | Troubleshooting Steps |
| Low Apparent Permeability (Papp) Value | Inherent low passive permeability of the peptide. | 1. Co-administer with Permeation Enhancers: Test a range of concentrations of known permeation enhancers (e.g., sodium caprate, bile salts) to identify an effective and non-toxic concentration. 2. Formulate in Nanoparticles: Encapsulate the peptide in liposomes or polymeric nanoparticles to promote uptake via endocytosis. |
| Efflux by transporters (e.g., P-glycoprotein). | 1. Conduct Bidirectional Transport Study: Measure permeability from both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. 2. Use Efflux Inhibitors: Repeat the permeability assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability indicates the involvement of that efflux transporter. | |
| Poor solubility in assay buffer. | 1. Optimize Formulation: Use a co-solvent system or formulate the peptide to improve its solubility in the assay medium. Ensure the final solvent concentration does not affect cell viability. |
Troubleshooting Poor In Vivo Bioavailability
| Problem | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability Despite Good In Vitro Permeability | Extensive pre-systemic metabolism (first-pass effect) in the liver. | 1. Investigate Hepatic Metabolism: Use liver microsomes or hepatocytes to assess the metabolic stability of the peptide. 2. Prodrug Strategy: Design a prodrug that is resistant to hepatic metabolism and is converted to the active peptide in the systemic circulation. |
| Rapid degradation in the gastrointestinal tract. | 1. Formulate for Protection: Use enteric-coated nanoformulations to protect the peptide from the harsh acidic and enzymatic environment of the stomach and upper small intestine. 2. Co-administer with Protease Inhibitors: While this approach has potential, toxicity and non-specificity are concerns that need to be carefully evaluated.[18] | |
| High Variability in In Vivo Results | Inconsistent release from the formulation. | 1. Optimize Formulation Release Profile: Ensure the formulation provides consistent and reproducible release of the peptide at the site of absorption. |
| Food effects. | 1. Conduct Fed vs. Fasted Studies: Evaluate the oral bioavailability in both fed and fasted animal models to understand the impact of food on absorption. |
Section 3: Data Presentation
Table 1: Illustrative Apparent Permeability (Papp) of Tripeptides in Caco-2 Cell Monolayers
| Compound | Papp (A-to-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference Compound |
| This compound (Hypothetical) | 0.1 - 0.5 | ~1 | Gly-Sar |
| Similar Tripeptide (with D-amino acid) | 0.35 - 0.69 | Not Reported | D-Phe-D-Ala-D-Ser-OH[15] |
| Propranolol (High Permeability Control) | >20 | <1 | - |
| Atenolol (Low Permeability Control) | <1 | <1 | - |
Table 2: Illustrative In Vivo Oral Bioavailability of Peptides with Enhancement Strategies
| Peptide | Formulation/Enhancer | Animal Model | Oral Bioavailability (%) | Reference |
| This compound (Hypothetical) | Nanoformulation (e.g., Chitosan NPs) | Rat | 5 - 15 | Based on similar peptides |
| Leu-Lys-Pro | Sodium Caprate (Permeation Enhancer) | Rat | Significantly Increased (qualitative) | [16] |
| Desmopressin (D-amino acid containing) | Standard Tablet | Human | ~0.1 | [19] |
| Lisdexamfetamine (Lysine Prodrug) | Standard Capsule | Human | ~96.4 (of active moiety) | [20] |
Section 4: Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Study (Apical to Basolateral):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (upper) and basolateral (lower) sides of the monolayer.
-
A solution of this compound at a known concentration is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.
-
A sample is also taken from the apical chamber at the beginning and end of the experiment to assess compound stability.
-
-
Transport Study (Basolateral to Apical):
-
The procedure is repeated, but the peptide solution is added to the basolateral chamber, and samples are collected from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the peptide across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the peptide in the donor chamber.
-
Protocol 2: Nanoencapsulation of this compound using Ionic Gelation
Objective: To encapsulate this compound in chitosan nanoparticles to protect it from degradation and potentially enhance its absorption.
Methodology:
-
Preparation of Chitosan Solution: Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid) with stirring until a clear solution is formed.
-
Preparation of Peptide and Crosslinker Solution: Dissolve this compound in deionized water. In a separate container, prepare a solution of a crosslinking agent, such as sodium tripolyphosphate (TPP).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring. The chitosan will spontaneously form nanoparticles due to ionic crosslinking. This compound can be incorporated by either dissolving it in the chitosan solution before crosslinking or in the TPP solution.
-
Purification: The resulting nanoparticle suspension is purified by centrifugation to remove unencapsulated peptide and excess reagents. The nanoparticle pellet is then resuspended in deionized water.
-
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Encapsulation Efficiency (EE%): Calculated by quantifying the amount of unencapsulated peptide in the supernatant after centrifugation and subtracting it from the initial amount of peptide used. EE% = ((Total Peptide - Free Peptide) / Total Peptide) * 100
-
Loading Capacity (LC%): LC% = ((Total Peptide - Free Peptide) / Weight of Nanoparticles) * 100
-
Section 5: Mandatory Visualizations
Caption: Experimental workflow for improving peptide bioavailability.
Caption: Peptide transport via PEPT1 transporter.
Caption: Key factors influencing oral bioavailability.
References
- 1. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Nanoparticle-based delivery platforms for the enhanced oral delivery of peptides/proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of pro-prodrugs L-lysine based for 5-aminosalicylic acid and 6-mercaptopurine colon specific release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinopep.com [sinopep.com]
- 14. Complex of Proline-Specific Peptidases in the Genome and Gut Transcriptomes of Tenebrionidae Insects and Their Role in Gliadin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The influence of peptide structure on transport across Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. books.rsc.org [books.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Lys-D-Pro-Thr Technical Support Center: Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic tripeptide Lys-D-Pro-Thr. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical quality attributes I should consider for this compound?
A1: The primary quality attributes for this compound include purity, identity, and appearance. Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) and is expected to be high, often above 98%, for most research applications. Identity is confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure. The peptide should be a white to off-white solid.[1]
Q2: My HPLC chromatogram shows multiple peaks besides the main product peak. What could be the cause?
A2: The presence of multiple peaks in your HPLC chromatogram indicates impurities. These can arise from various sources during solid-phase peptide synthesis (SPPS). Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.
-
Impurities from protecting groups: Residual protecting groups that were not successfully removed.
-
Diastereomers: Racemization of amino acids during synthesis.
-
Oxidation products: Particularly of sensitive amino acid residues if present.
To troubleshoot, it is crucial to identify these impurities, which can often be achieved using LC-MS analysis. Depending on the nature of the impurity, optimizing the synthesis and purification protocols may be necessary.
Q3: The mass spectrum of my this compound sample shows a mass that does not correspond to the expected molecular weight. What should I do?
A3: A discrepancy in the molecular weight observed by mass spectrometry is a critical issue that points to a problem with the peptide's identity. The expected monoisotopic mass of this compound (C15H28N4O5) is approximately 344.21 Da. If you observe a different mass, consider the following possibilities:
-
Incorrect sequence: The wrong amino acid may have been incorporated during synthesis.
-
Presence of adducts: The peptide may have formed adducts with salts (e.g., Na+, K+) or solvents.
-
Modifications: The peptide may have undergone unexpected modifications, such as oxidation or formylation.
To resolve this, re-calibration of the mass spectrometer is recommended. If the issue persists, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and confirm its amino acid sequence.[2][3]
Q4: I am having trouble dissolving my lyophilized this compound peptide. What is the recommended procedure?
A4: Solubility issues can arise from the peptide's intrinsic properties or aggregation. For this compound, a supplier suggests dissolving it in DMSO at a concentration of 100 mg/mL, which may require ultrasonication.[1] It is important to use high-purity, anhydrous solvents. If the peptide has aggregated, gentle vortexing or sonication can help to break up the aggregates. For aqueous solutions, it is advisable to first dissolve the peptide in a small amount of a suitable organic solvent like DMSO and then slowly add the aqueous buffer while vortexing.
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is crucial to maintain the integrity of the peptide. For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[1][4] Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C for up to six months or at -20°C for up to one month.[1] Always protect the peptide from moisture.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound quality control.
| Parameter | Typical Specification | Analysis Method |
| Purity | >98% (High Grade) | RP-HPLC |
| Molecular Weight | ~344.41 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
Table 1: General Quality Control Specifications for this compound.
| Analytical Technique | Purpose | Key Parameters to Monitor |
| RP-HPLC | Purity assessment and quantification | Retention time, peak area percentage of the main peak |
| Mass Spectrometry | Identity confirmation | Molecular ion peak [M+H]⁺, fragmentation pattern (MS/MS) |
| NMR Spectroscopy | Structural confirmation and identity | Chemical shifts and coupling constants of constituent amino acids |
Table 2: Analytical Techniques for this compound Quality Control.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 20 µL.
-
Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity Confirmation
This protocol outlines the procedure for confirming the molecular weight of this compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Sample Preparation: The sample from the HPLC eluent can be directly infused into the mass spectrometer. Alternatively, dissolve the peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to a concentration of approximately 10 µM.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Scan for the protonated molecular ion [M+H]⁺, which should be observed at m/z ≈ 345.2.
-
Tandem MS/MS: For sequence confirmation, the parent ion (m/z ≈ 345.2) is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a general guideline for the structural analysis of this compound.
-
Instrumentation: 500 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Experiments:
-
1D ¹H NMR: To observe the proton signals and their chemical shifts.
-
2D COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within each amino acid residue.
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
-
-
Data Analysis: The chemical shifts and coupling constants of the observed signals are compared with known values for Lysine, D-Proline, and Threonine to confirm the structure.
Visualizations
A typical workflow for the quality control of synthetically produced this compound.
A logical troubleshooting guide for addressing impurity issues detected during HPLC analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
Best practices for handling Lys-D-Pro-Thr in the lab
Technical Support Center: Lys-D-Pro-Thr
This guide provides best practices, troubleshooting, and frequently asked questions for handling the synthetic peptide this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic tripeptide, specifically an analog of a fragment of Interleukin-1 beta (IL-1β), positions 193-195.[1][2] It is recognized as a potent inhibitor of IL-1.[1][2] The presence of a D-Proline (D-Pro) residue, instead of the natural L-Proline, is a common modification in synthetic peptides to increase stability and resistance to enzymatic degradation.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology, pharmacology, and neuroscience research. Studies have investigated its role in inhibiting IL-1 mediated processes, its effects on feeding behavior when administered centrally, and its interactions with formyl peptide receptors in the context of chemotherapy-induced alopecia.[1]
Q3: What are the recommended long-term storage conditions for lyophilized this compound?
A3: For maximum stability, lyophilized this compound powder should be stored in a sealed container, protected from moisture, at -20°C for up to one year or at -80°C for up to two years.[1]
Q4: How should I store this compound once it is in solution?
A4: Once reconstituted, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Won't Dissolve / Precipitate Forms | 1. Incorrect solvent selection. 2. Low temperature of peptide or solvent. 3. Insufficient mixing. 4. Peptide aggregation.[4] | 1. The primary recommended solvent for creating a stock solution is DMSO.[1] For aqueous solutions, sterile water or PBS can be used.[5][6] 2. Allow the lyophilized peptide vial and the solvent to equilibrate to room temperature before mixing to prevent condensation and improve solubility.[7][8] 3. Use gentle vortexing or swirling.[5] For difficult-to-dissolve peptides, brief sonication or slight warming may aid dissolution.[1] Allow 15-30 minutes for complete dissolution.[8][9] 4. First, dissolve the peptide in a small amount of a recommended organic solvent like DMSO, then slowly add the aqueous buffer while gently mixing.[10][11] |
| Inconsistent or No Biological Activity | 1. Peptide degradation due to improper storage or handling (e.g., multiple freeze-thaw cycles, light exposure).[3] 2. Contamination (e.g., bacterial, endotoxin, or chemical).[3] 3. Oxidation of sensitive amino acid residues. 4. Incorrect final concentration or pH. | 1. Always aliquot stock solutions after reconstitution and store at ≤ -20°C.[1][10] Protect from light. Prepare working solutions fresh. 2. Use sterile solvents (e.g., sterile PBS) and sterile techniques in a clean work environment to prevent contamination.[5][9] For immunological assays, ensure the use of endotoxin-free reagents. 3. While Lys, D-Pro, and Thr are not highly susceptible to oxidation like Cys or Met, use freshly opened solvents to minimize exposure to reactive species.[3] 4. Verify all calculations for dilution. Ensure the pH of the final buffer is compatible with your assay and peptide stability. |
| Cell Toxicity or Unexplained Cellular Response | 1. High concentration of organic solvent (e.g., DMSO) in the final working solution. 2. Presence of residual trifluoroacetic acid (TFA) from the synthesis/purification process.[3] | 1. For in vivo studies, keep the final DMSO concentration low. One protocol suggests a final vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] For cell-based assays, the final DMSO concentration should typically be well below 1%. 2. If unexpected cellular effects are observed, consider obtaining a peptide preparation that has undergone a salt exchange (e.g., to acetate or HCl salt) to remove TFA, as it can interfere with cellular assays.[3] |
Experimental Protocols & Data
Reconstitution of Lyophilized this compound
This protocol provides a general method for reconstituting the peptide to create a stock solution.
Objective: To properly dissolve lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Dimethyl sulfoxide (DMSO), newly opened[1]
-
Sterile, conical polypropylene tubes for aliquots
-
Sterile pipette tips
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Equilibration: Remove the peptide vial from cold storage and allow it to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing inside the vial.[10]
-
Centrifugation: Briefly centrifuge the vial (e.g., at 12,000 x g for 20-30 seconds) to ensure the lyophilized powder is collected at the bottom.[5]
-
Solvent Addition: Carefully open the vial. Using a sterile pipette, add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1] Add the solvent slowly down the side of the vial to avoid disturbing the peptide pellet.[10]
-
Dissolution: Recap the vial and mix gently by swirling or brief vortexing.[5] Visually inspect to ensure the solution is clear and all particles have dissolved.[9] If needed, sonicate briefly in a water bath.[1]
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, sterile tubes.[10] Label each aliquot clearly with the peptide name, concentration, and date. Store aliquots at -20°C or -80°C as required.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 344.41 g/mol | [1] |
| Molecular Formula | C₁₅H₂₈N₄O₅ | [1] |
| CAS Number | 117027-34-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | ≥ 100 mg/mL (290.35 mM) | [1] |
| Solubility (Water) | 10 mg/mL | [6] |
| Storage (Lyophilized) | -80°C for 2 years; -20°C for 1 year | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1][2] |
Visualizations
General Peptide Reconstitution Workflow
This diagram outlines the standard procedure for reconstituting a lyophilized peptide like this compound to ensure stability and consistency.
Troubleshooting Logic for Peptide Insolubility
This decision-making diagram helps researchers troubleshoot issues with peptide solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. genscript.com [genscript.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 6. H-LYS-D-PRO-THR-OH CAS#: 117027-34-6 [m.chemicalbook.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. jpt.com [jpt.com]
- 10. verifiedpeptides.com [verifiedpeptides.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to IL-1 Inhibitors: Lys-D-Pro-Thr and Leading Biologics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel synthetic peptide, Lys-D-Pro-Thr, with established biological inhibitors of Interleukin-1 (IL-1): Anakinra, Canakinumab, and Rilonacept. The objective is to offer a clear, data-driven overview of their mechanisms of action, performance metrics, and the experimental frameworks used for their evaluation.
Introduction to Interleukin-1 Inhibition
Interleukin-1 (IL-1) is a family of potent pro-inflammatory cytokines, with IL-1α and IL-1β being the most prominent members. These cytokines play a crucial role in the innate immune response by binding to the IL-1 receptor type 1 (IL-1R1), which then recruits the IL-1 receptor accessory protein (IL-1RAcP). This receptor complex formation initiates a downstream signaling cascade, primarily through the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the expression of numerous inflammatory genes. Dysregulation of IL-1 signaling is implicated in a wide range of autoinflammatory and autoimmune diseases. Consequently, the development of IL-1 inhibitors is a significant area of therapeutic research.
Overview of Compared IL-1 Inhibitors
This guide focuses on four distinct IL-1 inhibitors, each with a unique mechanism of action:
-
Anakinra: A recombinant, non-glycosylated form of the human IL-1 receptor antagonist (IL-1Ra). It functions as a competitive inhibitor, binding to IL-1R1 without eliciting a downstream signal, thereby blocking the binding of both IL-1α and IL-1β.
-
Canakinumab: A high-affinity, fully human monoclonal antibody (IgG1/κ) that specifically neutralizes IL-1β. It prevents IL-1β from interacting with its receptor, IL-1R1.
-
Rilonacept: A dimeric fusion protein, often referred to as an "IL-1 trap." It consists of the ligand-binding domains of the extracellular portions of IL-1R1 and IL-1RAcP, linked to the Fc portion of human IgG1. This structure allows it to bind and neutralize both IL-1α and IL-1β with high affinity.
Comparative Performance Data
The following table summarizes the available quantitative data for the biological IL-1 inhibitors. A significant data gap exists for this compound regarding its in vitro potency (IC50) and binding affinity (Kd).
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50) | Binding Affinity (Kd) |
| This compound | IL-1β (analogue) | IL-1β analogue, potent IL-1 inhibitor | Data not available | Data not available |
| Anakinra | IL-1R1 | Competitive Receptor Antagonist | ~1.6 nM (for IL-1R1 binding)[1] | Data not available |
| Canakinumab | IL-1β | Neutralizing Monoclonal Antibody | Data not available | ~35-40 pM (to human IL-1β)[2] |
| Rilonacept | IL-1α, IL-1β | Soluble Decoy Receptor ("IL-1 Trap") | Data not available | 1.4 pM (to IL-1α), 0.5 pM (to IL-1β) |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the canonical IL-1 signaling pathway and the distinct points of intervention for each of the compared inhibitors.
Experimental Protocols
To quantitatively assess and compare the efficacy of IL-1 inhibitors like this compound, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
This assay determines the ability of an inhibitor to compete with a radiolabeled IL-1 ligand for binding to the IL-1 receptor.
Objective: To determine the binding affinity (Ki) of the inhibitor for IL-1R1.
Materials:
-
HEK293 cells overexpressing human IL-1R1
-
[¹²⁵I]-IL-1β (radioligand)
-
Unlabeled IL-1β (for non-specific binding control)
-
Test inhibitors (this compound, Anakinra)
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation fluid and counter
Protocol:
-
Culture and harvest HEK293-IL-1R1 cells.
-
Prepare cell membranes by homogenization and centrifugation.
-
In a 96-well plate, add a constant concentration of [¹²⁵I]-IL-1β to each well.
-
Add increasing concentrations of the test inhibitor or unlabeled IL-1β.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at 4°C for a specified time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation.
References
Comparative Efficacy Analysis: Lys-D-Pro-Thr vs. Anakinra in Interleukin-1 Pathway Inhibition
A Head-to-Head Look at Two Interleukin-1 Targeting Agents for Researchers and Drug Development Professionals
In the landscape of therapeutic agents targeting the Interleukin-1 (IL-1) pathway, both the synthetic tripeptide Lys-D-Pro-Thr and the recombinant IL-1 receptor antagonist Anakinra present distinct profiles. This guide provides a comprehensive comparison of their efficacy, mechanism of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and professionals in drug development. While direct comparative clinical trial data between this compound and Anakinra is not currently available in the public domain, this document synthesizes existing preclinical and clinical findings to offer a clear, data-driven perspective on each compound.
Mechanism of Action and Signaling Pathway
Anakinra is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[1] Its mechanism of action is well-established: it competitively inhibits the binding of both IL-1α and IL-1β to the Interleukin-1 receptor type I (IL-1RI).[1] This blockade prevents the recruitment of the IL-1 receptor accessory protein (IL-1RAcP), a necessary step for signal transduction.[2] By occupying the receptor without initiating a downstream signal, Anakinra effectively dampens the inflammatory cascade mediated by IL-1.
This compound is a synthetic tripeptide and an analogue of a fragment of IL-1β (positions 193-195).[3][4][5] It is described as a potent IL-1 inhibitor.[3][4] While its precise mechanism of action is less characterized than that of Anakinra, it is suggested to act as an antagonist at the IL-1 receptor, thereby blocking the effects of IL-1β.[6] Its structural similarity to a region of IL-1β suggests it may interfere with the binding of the native cytokine to its receptor.
Quantitative Data Presentation
Quantitative efficacy data for Anakinra is well-documented through numerous clinical trials, particularly in the context of rheumatoid arthritis. A key measure of efficacy in these trials is the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70), which indicate a 20%, 50%, or 70% improvement in tender and swollen joint counts and other clinical markers.
In contrast, publicly available, direct quantitative efficacy data for this compound, such as IC50 or binding affinity (Kd) values for IL-1 receptor inhibition, are scarce. Preclinical studies have demonstrated its ability to counteract IL-1β-mediated effects in vivo, such as the inhibition of long-term potentiation in the hippocampus following cerebral ischemia.[6] However, without standardized quantitative metrics, a direct potency comparison with Anakinra is challenging.
| Parameter | Anakinra | This compound |
| Target | IL-1 Receptor Type I (IL-1RI) | Presumed IL-1 Receptor |
| Mechanism | Competitive Antagonist | IL-1β Analogue, Antagonist |
| ACR20 Response | 38-43% of patients (vs. 22-27% placebo)[1][7][8][9] | Data not available |
| ACR50 Response | 18-24% of patients (vs. 7% placebo)[1][7][8][9] | Data not available |
| ACR70 Response | 7-10% of patients (vs. 2% placebo)[1][7][8][9] | Data not available |
| In Vivo Efficacy | Reduction in signs and symptoms of rheumatoid arthritis, slowing of joint damage.[1] | Blockade of IL-1β-mediated inhibition of hippocampal long-term potentiation; stimulation of feeding.[5][6] |
Experimental Protocols
The evaluation of IL-1 inhibitors like this compound and Anakinra involves a range of in vitro and in vivo experimental protocols designed to assess their ability to modulate the IL-1 signaling pathway and subsequent inflammatory responses.
In Vitro Efficacy Assessment: IL-1 Induced Cytokine Production
Objective: To determine the ability of a test compound to inhibit the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) induced by IL-1 in a cell-based assay.
Methodology:
-
Cell Culture: Human cell lines responsive to IL-1, such as fibroblast-like synoviocytes or whole blood cultures, are cultured under standard conditions.[10]
-
Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound or Anakinra) or a vehicle control for a specified period.
-
Stimulation: The cells are then stimulated with a known concentration of recombinant human IL-1β to induce an inflammatory response.
-
Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentration of secreted pro-inflammatory cytokines (e.g., IL-6, TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.[10][11][12]
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the vehicle-treated, IL-1β-stimulated control. IC50 values are determined from the dose-response curves.
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effects of a test compound in an acute, localized model of inflammation.
Methodology:
-
Animal Model: Rodents, typically rats or mice, are used for this model.[13][14]
-
Compound Administration: Animals are divided into groups and administered the test compound (this compound or Anakinra), a positive control (e.g., a non-steroidal anti-inflammatory drug), or a vehicle control via an appropriate route (e.g., intraperitoneal or oral).
-
Induction of Inflammation: After a set pre-treatment time, a sub-plantar injection of carrageenan is administered into the hind paw of each animal to induce localized inflammation and edema.[14]
-
Measurement of Edema: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.[13][14]
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume to that of the vehicle control group.
Conclusion
Anakinra stands as a well-characterized biologic with a clear mechanism of action and a substantial body of clinical data supporting its modest efficacy in treating rheumatoid arthritis and other inflammatory conditions.[7][8] Its profile as a competitive antagonist of the IL-1 receptor is a cornerstone of its therapeutic action.
This compound, a synthetic peptide, shows promise as a potent IL-1 inhibitor in preclinical models.[3][4] Its mechanism is believed to involve antagonism of the IL-1 receptor, though this is less definitively established than for Anakinra. The critical gap in the current understanding of this compound is the lack of publicly available quantitative efficacy data from standardized assays and clinical trials. This absence of data precludes a direct, robust comparison with Anakinra's clinical performance.
For researchers and drug development professionals, Anakinra provides a benchmark for IL-1 receptor antagonism with a known clinical efficacy and safety profile. This compound represents an intriguing smaller molecule with demonstrated in vivo activity that warrants further investigation to quantify its potency and elucidate its precise mechanism of action. Future studies directly comparing these two agents in standardized preclinical and clinical settings would be invaluable for determining their relative therapeutic potential.
References
- 1. Anakinra as a new therapeutic option in rheumatoid arthritis: clinical results and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of interleukin-1 receptor accessory protein in certain inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Central administration of this compound, an interleukin-1 beta 193-195 analogue, stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of an interleukin-1beta analogue [this compound], on incomplete cerebral ischemia-induced inhibition of long-term potentiation in rat hippocampal neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anakinra for rheumatoid arthritis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anakinra for Rheumatoid Arthritis: A Systematic Review | The Journal of Rheumatology [jrheum.org]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. biovendor.com [biovendor.com]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
The Specificity of Lys-D-Pro-Thr: A Focused Interleukin-1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Lys-D-Pro-Thr has emerged as a potent and specific inhibitor of Interleukin-1 (IL-1), a key mediator of inflammation. This guide provides a comparative analysis of this compound, focusing on its mechanism of action and its specificity in relation to other major cytokine pathways. While direct comparative experimental data on the cross-reactivity of this compound with other cytokines is limited in publicly available literature, its design as a structural analogue of a region of IL-1β provides a strong basis for its high specificity.
High Specificity for the IL-1 Receptor
This compound is an analogue of the 193-195 region of Interleukin-1β (IL-1β)[1]. This structural mimicry is the foundation of its mechanism of action, allowing it to act as a competitive antagonist at the IL-1 receptor. By binding to the receptor without initiating a downstream signaling cascade, it effectively blocks the binding of the endogenous pro-inflammatory cytokine IL-1β. This targeted action has been demonstrated in studies where this compound was shown to attenuate IL-1β-induced anorexia[2].
The specificity of peptide-based inhibitors is often derived from the unique amino acid sequence and conformation of the target receptor's binding site. Given that this compound is a fragment of the natural ligand, it is anticipated to have high affinity and selectivity for the IL-1 receptor over other cytokine receptors.
Comparison with Other Cytokine Signaling Pathways
| Cytokine | Receptor Family | Key Signaling Adaptors |
| Interleukin-1 (IL-1) | IL-1 Receptor Family | MyD88, IRAKs, TRAF6 |
| Tumor Necrosis Factor-alpha (TNF-α) | TNF Receptor Superfamily | TRADD, TRAF2, RIPK1 |
| Interleukin-6 (IL-6) | Type I Cytokine Receptor Family | JAKs, STAT3 |
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a series of binding and functional assays would be required. Below are detailed methodologies for key experiments that could be employed.
Competitive Radioligand Binding Assay
This assay would quantify the ability of this compound to displace the binding of radiolabeled cytokines from their respective receptors on target cells.
-
Cell Lines:
-
EL4 (murine T lymphoma, for IL-1R)
-
U-937 (human monocytic, for TNFR)
-
HepG2 (human liver carcinoma, for IL-6R)
-
-
Radioligands:
-
[¹²⁵I]-IL-1β
-
[¹²⁵I]-TNF-α
-
[¹²⁵I]-IL-6
-
-
Protocol:
-
Culture target cells to a density of 1 x 10⁶ cells/mL.
-
Incubate cells with a constant concentration of the respective radioligand and increasing concentrations of unlabeled this compound (from 1 pM to 100 µM) in binding buffer (e.g., PBS with 0.1% BSA) for 2 hours at 4°C.
-
Separate bound from free radioligand by centrifugation through an oil layer (e.g., dibutyl phthalate).
-
Measure radioactivity in the cell pellet using a gamma counter.
-
Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
-
Cellular Functional Assays
These assays would assess the ability of this compound to inhibit the biological activity of various cytokines.
-
IL-1 Activity Assay (e.g., IL-8 release from fibroblasts):
-
Plate human dermal fibroblasts in 24-well plates and grow to confluence.
-
Pre-incubate the cells with increasing concentrations of this compound for 1 hour.
-
Stimulate the cells with a submaximal concentration of IL-1β (e.g., 1 ng/mL) for 24 hours.
-
Measure the concentration of IL-8 in the culture supernatant by ELISA.
-
-
TNF-α Activity Assay (e.g., NF-κB activation in HeLa cells):
-
Transfect HeLa cells with an NF-κB-luciferase reporter construct.
-
Pre-incubate the transfected cells with increasing concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Measure luciferase activity as a readout for NF-κB activation.
-
-
IL-6 Activity Assay (e.g., STAT3 phosphorylation in HepG2 cells):
-
Serum-starve HepG2 cells overnight.
-
Pre-incubate the cells with increasing concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 15 minutes.
-
Lyse the cells and determine the levels of phosphorylated STAT3 (p-STAT3) by Western blotting or a specific ELISA.
-
Visualizing Signaling Pathways and Experimental Workflows
To illustrate the distinct signaling pathways and a hypothetical experimental workflow for assessing cross-reactivity, the following diagrams are provided.
Caption: Simplified signaling pathways for IL-1, TNF-α, and IL-6.
Caption: Hypothetical workflow for assessing this compound cross-reactivity.
Conclusion
Based on its design as a fragment of IL-1β, this compound is expected to be a highly specific antagonist of the IL-1 receptor. While comprehensive experimental data directly comparing its activity across a wide range of cytokines is lacking in the public domain, the distinct receptor families and signaling pathways utilized by other major pro-inflammatory cytokines, such as TNF-α and IL-6, strongly suggest a low probability of cross-reactivity. Further experimental validation using the outlined protocols would be necessary to definitively quantify the selectivity profile of this compound. For researchers and drug development professionals, this compound represents a promising tool for the targeted modulation of IL-1-mediated inflammatory processes.
References
Comparative In Vivo Efficacy of Lys-D-Pro-Thr: An Interleukin-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the tripeptide Lys-D-Pro-Thr, a potent Interleukin-1 (IL-1) inhibitor, against other therapeutic alternatives. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its potential applications.
Overview of this compound Activity
This compound is an analog of the 193-195 region of IL-1beta and functions as a competitive antagonist of the Interleukin-1 receptor (IL-1R). By blocking the binding of IL-1α and IL-1β to their receptor, this compound effectively inhibits the downstream inflammatory signaling cascade. This mechanism of action has been explored in several in vivo models, demonstrating its potential in mitigating conditions driven by IL-1-mediated inflammation.
Comparative Analysis of In Vivo Efficacy
Direct comparative in vivo studies of this compound against other IL-1 inhibitors are limited in publicly available literature. However, an indirect comparison can be made by examining its performance in established animal models and comparing it to data from studies of other IL-1 antagonists, such as Anakinra (a recombinant human IL-1 receptor antagonist), in similar models.
Attenuation of Chemotherapy-Induced Alopecia
This compound: In a rat model of etoposide-induced alopecia, this compound administered at 10 mg/kg via intraperitoneal (IP) injection demonstrated the ability to inhibit the protective effects of fMLP and MMK-1 against hair loss.[1] This suggests that this compound can modulate the inflammatory processes contributing to chemotherapy-induced hair follicle damage.
Alternative - ImuVert: In a separate study using a rat model, the biologic response modifier ImuVert, derived from Serratia marcescens, showed complete protection against alopecia induced by cytosine arabinoside. While the chemotherapeutic agent differs, this highlights the potential for immune-modulating agents in preventing this side effect.
Data Summary:
| Compound | Animal Model | Chemotherapeutic Agent | Dosage & Administration | Outcome |
| This compound | 11-day-old rats | Etoposide | 10 mg/kg, IP for 4 days | Inhibited the protective effect of fMLP and MMK-1 against alopecia.[1] |
| ImuVert | 8-day-old rats | Cytosine Arabinoside | Not specified | Uniformly produced complete protection against alopecia. |
Reversal of IL-1-Induced Anorexia
This compound: Central administration of this compound in rats has been shown to stimulate feeding, suggesting its ability to counteract the anorexic effects of IL-1 in the central nervous system.
Alternative - Anakinra: In a diet-induced obesity mouse model, Anakinra treatment was associated with suppressed appetite, indicating its influence on feeding behavior, although in a different context. Further studies would be needed to directly compare its efficacy in an IL-1-induced anorexia model.
Data Summary:
| Compound | Animal Model | Condition | Administration | Outcome |
| This compound | Rats | IL-1 Induced Anorexia | Central Administration | Stimulated feeding. |
| Anakinra | Mice | Diet-Induced Obesity | Not specified | Suppressed appetite. |
Neuroprotective Effects in Cerebral Ischemia
Alternative - Anakinra: In various in vivo models of ischemic stroke and spinal cord injury, Anakinra has demonstrated significant neuroprotective effects. For instance, in a rat model of transient middle cerebral artery occlusion (MCAO), intravenous administration of Anakinra (5, 10, or 20 mg/kg) significantly decreased infarct percentage and improved neurological deficits. This was associated with a downregulation of inflammatory markers such as ICAM-1, iNOS, IL-1β, and TNF-α mRNA levels in the brain tissue.
Data Summary:
| Compound | Animal Model | Condition | Dosage & Administration | Outcome |
| This compound | - | - | - | - |
| Anakinra | Male Wistar rats | Transient MCAO | 5, 10, 20 mg/kg, IV at 3, 6, or 12h post-ischemia | Dose- and time-dependently decreased infarct percentage and improved neurological deficits. |
Experimental Protocols
Etoposide-Induced Alopecia in a Rat Model
This protocol is based on established methods for inducing chemotherapy-induced alopecia in rodents.
Animals: 11-day-old Sprague-Dawley rat pups.
Induction of Alopecia:
-
Administer etoposide at a dose of 1.5 mg/kg (IP) daily for three consecutive days to induce alopecia.
-
Monitor the pups for signs of hair loss, which typically becomes apparent within 7-10 days after the final etoposide injection.
Treatment Protocol:
-
Dissolve this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound at a dose of 10 mg/kg (IP) daily for four days, starting on the first day of etoposide administration.
-
Include control groups receiving vehicle only, etoposide plus vehicle, and potentially a positive control if available.
Assessment:
-
Visually score the degree of alopecia daily using a standardized scale (e.g., 0 = no hair loss, 5 = complete hair loss).
-
Collect skin biopsies from the dorsal region for histological analysis of hair follicle integrity and inflammatory cell infiltration.
Workflow for Etoposide-Induced Alopecia Model:
Signaling Pathway
IL-1 Signaling Pathway and Inhibition by this compound
Interleukin-1 (IL-1α and IL-1β) binding to the IL-1 receptor (IL-1R1) initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the expression of pro-inflammatory genes. This compound acts as a competitive antagonist, preventing IL-1 from binding to IL-1R1 and thereby blocking this inflammatory cascade.
Conclusion
This compound demonstrates clear in vivo activity as an IL-1 inhibitor in models of chemotherapy-induced alopecia and IL-1-induced anorexia. While direct comparative data with other IL-1 antagonists like Anakinra is lacking, the available evidence suggests it is a promising candidate for conditions where IL-1-mediated inflammation plays a key role. Further studies with direct head-to-head comparisons are warranted to fully elucidate its therapeutic potential relative to existing treatments. The provided experimental protocols and pathway diagrams offer a framework for future in vivo validation and mechanistic studies.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory peptides Lys-D-Pro-Thr (KdPT), Lys-Pro-Val (KPV), and Tuftsin. These peptides, while sharing some structural similarities and exhibiting overlapping biological activities, operate through distinct mechanisms and offer unique therapeutic potentials. This document summarizes their known biological functions, signaling pathways, and provides detailed experimental protocols for their evaluation.
Peptide Overview and Mechanism of Action
This compound (KdPT) is a synthetic tripeptide analogue of a fragment of human interleukin-1 beta (IL-1β, positions 193-195) and is recognized as a potent inhibitor of IL-1. By antagonizing the IL-1 receptor, KdPT effectively modulates inflammatory responses.
Lys-Pro-Val (KPV) is a tripeptide derived from the C-terminal end of α-melanocyte-stimulating hormone (α-MSH). It possesses significant anti-inflammatory properties, which are thought to be mediated through the inhibition of IL-1β functions rather than through classical melanocortin receptors. Its transport into cells is facilitated by the di/tripeptide transporter PepT1.
Tuftsin (Thr-Lys-Pro-Arg) is a naturally occurring tetrapeptide derived from the Fc fragment of immunoglobulin G (IgG). It is a potent immunomodulator that primarily stimulates the phagocytic activity of macrophages and neutrophils. Tuftsin binds to the neuropilin-1 (NRP1) receptor and is believed to signal through the Transforming Growth Factor-beta (TGF-β) pathway.
Comparative Biological Activities
While direct head-to-head studies with comprehensive quantitative data under identical experimental conditions are limited, this section compiles available data from various sources to provide a comparative overview.
Table 1: Anti-Inflammatory and Immunomodulatory Activity
| Parameter | This compound (KdPT) | Lys-Pro-Val (KPV) | Tuftsin (Thr-Lys-Pro-Arg) | References |
| Primary Activity | IL-1 Inhibition, Anti-inflammatory | Anti-inflammatory | Phagocytosis Stimulation, Immunomodulation | [1] |
| Receptor(s) | IL-1 Receptor Type I (IL-1RI) | PepT1, potentially IL-1RI and Melanocortin Receptors | Neuropilin-1 (NRP1) | [2][3][4] |
| Effect on Cytokine Release | Inhibits IL-1-mediated pro-inflammatory cytokine production. | Inhibits NF-κB and MAPK activation, reducing pro-inflammatory cytokine secretion (e.g., IL-8). | Can modulate cytokine profiles, often promoting an anti-inflammatory M2 macrophage phenotype. | [3][4] |
Table 2: Receptor Binding Affinity
| Peptide | Receptor | Binding Affinity (KD) | References |
| This compound (KdPT) | IL-1 Receptor Type I (IL-1RI) | Data not available in searched literature. | |
| Lys-Pro-Val (KPV) | Data not available in searched literature. | Data not available in searched literature. | |
| Tuftsin | Neuropilin-1 (NRP1) | ~10.65 µM | [1] |
| Tuftsin | ACE2 | ~460 µM | [1] |
Signaling Pathways
The signaling cascades initiated by these peptides are crucial to their distinct biological effects.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Tripeptides
This protocol outlines the manual synthesis of a tripeptide using Fmoc/tBu chemistry, which can be adapted for this compound and KPV.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and an organic base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
- 1. benchchem.com [benchchem.com]
- 2. The IL-1 receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuftsin signals through its receptor neuropilin-1 via the transforming growth factor beta pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Lys-D-Pro-Thr
For researchers and professionals in drug development, the proper handling and disposal of synthetic peptides like Lys-D-Pro-Thr are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, a potent IL-1 inhibitor.[1][2] Adherence to these procedures is critical for minimizing risks and establishing a culture of safety and responsibility in the laboratory.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the fundamental safety protocols for handling this compound. While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, general safety measures for handling peptide compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory to protect from spills.
Storage and Stability:
-
Store this compound in a well-sealed container, protected from moisture.[1]
-
For long-term storage of the solid form, temperatures of -20°C to -80°C are recommended.[1][2]
-
Solutions of this compound should be freshly prepared for experiments; however, if storage is necessary, they can be kept at -20°C for up to one month or at -80°C for up to six months.[1]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. This information is essential for a comprehensive understanding of the compound for both experimental and disposal purposes.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₈N₄O₅ | [1] |
| Molecular Weight | 344.41 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Biological Activity | Potent IL-1 inhibitor, IL-1β analogue | [1][2] |
| CAS Number | 117027-34-6 | [1][2] |
| Recommended Storage | -20°C to -80°C (solid) | [1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any laboratory chemical, must be conducted in a manner that ensures the safety of personnel and compliance with all relevant regulations. The following protocol provides a general framework; however, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to adhere to local, state, and federal regulations.
Step 1: Initial Assessment and Waste Segregation
-
Identify the Waste Stream: Determine if the this compound waste is in solid form (e.g., expired raw material, contaminated labware) or liquid form (e.g., unused solutions, experimental residues).
-
Segregate Waste: Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it separate from solvents, acids, bases, and other reactive chemicals.
Step 2: Inactivation of Biological Activity (Recommended)
For biologically active peptides like this compound, a chemical inactivation step is recommended to denature the peptide and eliminate its biological activity before disposal.
-
Method: A common method for peptide inactivation is hydrolysis using a strong base, such as a 1M solution of sodium hydroxide (NaOH).
-
Procedure:
-
Carefully add the 1M NaOH solution to the liquid peptide waste in a suitable, labeled container.
-
Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis.
-
Neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., 1M hydrochloric acid, HCl) before proceeding to the next step.
-
Step 3: Final Disposal
-
Solid Waste:
-
Collect all solid waste, including empty vials, contaminated pipette tips, and other labware, in a designated and clearly labeled hazardous waste container.
-
Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
-
-
Liquid Waste (Post-Inactivation):
-
Even after inactivation and neutralization, do not pour the solution down the drain unless explicitly authorized by your EHS office.
-
Transfer the treated liquid waste to a properly labeled hazardous waste container.
-
Ensure the container is securely sealed and stored in a designated satellite accumulation area.
-
Request a waste pickup from your EHS office.
-
Visualizing Procedural Workflows
To aid in the decision-making process for chemical disposal and to understand the biological context of this compound, the following diagrams have been created.
Caption: A logical workflow for the proper disposal of laboratory chemical waste.
Caption: this compound inhibits the pro-inflammatory IL-1 signaling pathway.
References
Personal protective equipment for handling Lys-D-Pro-Thr
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lys-D-Pro-Thr. The following procedures are based on general best practices for handling peptides with unknown toxicity, in the absence of a specific Safety Data Sheet (SDS). A conservative approach to handling is recommended.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] | To protect against splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[1][4] | To prevent skin contact. |
| Body Protection | Laboratory coat.[4] | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. Use a certified respirator if aerosols may be generated or if working with large quantities. | To prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is typically -20°C or -80°C for long-term stability.[5]
2. Preparation and Handling:
-
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.
-
Before handling, ensure all necessary PPE is correctly worn.[2]
-
When preparing solutions, add the solvent to the peptide slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.[6]
3. Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep the material to avoid creating dust and place it into a designated chemical waste container.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
4. Disposal Plan:
-
All waste containing this compound, including unused material, contaminated labware, and spill cleanup materials, should be treated as chemical waste.[4]
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Collect all waste in clearly labeled, sealed containers.[4]
-
Follow your institution's specific guidelines for hazardous waste disposal.[4][7]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
